molecular formula C13H16N2O B573478 2-(4-Benzylmorpholin-3-yl)acetonitrile CAS No. 170701-93-6

2-(4-Benzylmorpholin-3-yl)acetonitrile

Cat. No.: B573478
CAS No.: 170701-93-6
M. Wt: 216.284
InChI Key: WHWNIQPSJZCVPL-UHFFFAOYSA-N
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Description

2-(4-Benzylmorpholin-3-yl)acetonitrile (CAS 1217855-96-3) is a nitrile-functionalized morpholine derivative of interest in chemical and pharmaceutical research. The compound has a molecular formula of C13H16N2O and a molecular weight of 216.28 g/mol . It is typically supplied with a high purity level of 97% and should be stored sealed in dry conditions at 2-8°C to maintain stability . As a building block, this molecule combines a benzyl-protected morpholine ring, a common feature in medicinal chemistry, with a reactive acetonitrile group. This structure makes it a valuable precursor for the synthesis of more complex molecules, particularly in the exploration of new pharmacologically active compounds. Researchers may utilize it to develop novel morpholine-based structures or to incorporate the nitrile group, which can serve as a versatile intermediate for further chemical transformations into amides, acids, or heterocycles. Please note that this product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications. Handling should be conducted by qualified professionals in accordance with laboratory safety protocols, as the compound carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-benzylmorpholin-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c14-7-6-13-11-16-9-8-15(13)10-12-4-2-1-3-5-12/h1-5,13H,6,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWNIQPSJZCVPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1CC2=CC=CC=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674229
Record name (4-Benzylmorpholin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170701-93-6
Record name (4-Benzylmorpholin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 2-(4-Benzylmorpholin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-(4-Benzylmorpholin-3-yl)acetonitrile is a specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients. As a 3-substituted morpholine derivative, it serves as a critical scaffold for introducing chirality and metabolic stability into drug candidates, particularly in the fields of neuroscience (appetite suppression) and oncology (mTOR inhibitors) .

Unlike the more common 2-substituted morpholines (found in drugs like Reboxetine or Aprepitant), the 3-substituted architecture offers a distinct vector for structure-activity relationship (SAR) exploration, often resulting in improved selectivity profiles due to the specific spatial orientation of the side chain relative to the nitrogen lone pair.

Chemical Profile
PropertyDetail
CAS Number (Racemic) 170701-93-6
CAS Number (R-Isomer) 917572-29-3
CAS Number (S-Isomer) 1217855-96-3
IUPAC Name This compound
Synonyms 4-Benzyl-3-(cyanomethyl)morpholine; (4-Benzylmorpholin-3-yl)methyl cyanide
Molecular Formula

Molecular Weight 216.28 g/mol
Physical State Viscous oil or low-melting solid (depending on purity/salt form)
Solubility Soluble in DCM, Methanol, Ethyl Acetate; Sparingly soluble in water

Synthesis Strategy: The "Chiral Pool" Approach

The most authoritative and scalable route to this compound utilizes the Chiral Pool strategy , starting from the amino acid Serine . This method allows for the strict control of stereochemistry, which is essential for pharmaceutical applications where enantiopurity dictates potency.

Mechanistic Pathway[1][2][6]
  • Cyclization: N-Benzyl-Serine reacts with chloroacetyl chloride.[1] The amine is acylated, and the hydroxyl group displaces the chloride to close the morpholine ring, yielding a lactam intermediate (4-benzyl-5-oxomorpholine-3-carboxylic acid).

  • Global Reduction: The lactam and carboxylic acid moieties are reduced (typically using Borane-Dimethyl Sulfide) to yield the (4-Benzylmorpholin-3-yl)methanol precursor.

  • Homologation: The alcohol is converted to a leaving group (Mesylate/Tosylate) and displaced by cyanide to form the target acetonitrile.

SynthesisPathway Serine N-Benzyl-Serine (Chiral Start) Lactam 4-Benzyl-5-oxomorpholine- 3-carboxylic acid Serine->Lactam Chloroacetyl chloride Cyclization Alcohol (4-Benzylmorpholin-3-yl) methanol (CAS: 101376-25-4) Lactam->Alcohol BH3-DMS Reduction Activated Activated Intermediate (OMs / OTs / Cl) Alcohol->Activated MsCl / Et3N Activation Target 2-(4-Benzylmorpholin-3-yl) acetonitrile (Target) Activated->Target NaCN / DMSO Substitution

Figure 1: Step-wise synthesis from chiral serine precursors to the target nitrile.

Experimental Protocols

Note: The following protocols are synthesized from standard methodologies for 3-substituted morpholines found in medicinal chemistry literature (e.g., J. Med. Chem., Org.[2][3][4] Process Res. Dev.).

Protocol A: Synthesis of Precursor (4-Benzylmorpholin-3-yl)methanol

This step establishes the morpholine core.

  • Reagents: N-Benzyl-L-serine (1.0 equiv), Chloroacetyl chloride (1.2 equiv),

    
     (2.5 equiv), THF/Water (1:1).
    
  • Cyclization:

    • Dissolve N-Benzyl-L-serine in THF/Water at 0°C.

    • Add

      
       followed by dropwise addition of chloroacetyl chloride.
      
    • Stir at 0°C for 1 hour, then allow to warm to room temperature.

    • Critical Checkpoint: Monitor by TLC for disappearance of serine.

    • Treat with NaOH (aq) to effect ring closure if not spontaneous.

  • Reduction:

    • Isolate the crude lactam acid.

    • Dissolve in anhydrous THF under Nitrogen.

    • Add Borane-Dimethyl Sulfide (BMS) complex (3.0 equiv) dropwise at 0°C.

    • Reflux for 3–5 hours.

    • Quench carefully with Methanol (gas evolution!).

  • Workup: Concentrate and extract with DCM. The product, (4-Benzylmorpholin-3-yl)methanol , is obtained as a colorless oil.

Protocol B: Conversion to Acetonitrile (Target)

This step extends the carbon chain by one unit (homologation).

  • Activation (Mesylation):

    • Dissolve (4-Benzylmorpholin-3-yl)methanol (10 mmol) in dry DCM (50 mL).

    • Add Triethylamine (15 mmol) and cool to 0°C.

    • Add Methanesulfonyl chloride (MsCl, 12 mmol) dropwise.

    • Stir for 2 hours. Wash with water, brine, and dry over

      
      .
      
  • Cyanation:

    • Dissolve the crude mesylate in DMSO (30 mL).

    • Add Sodium Cyanide (NaCN, 15 mmol). Caution: NaCN is highly toxic.

    • Heat to 60–80°C for 4–6 hours.

    • Validation: Monitor via LC-MS for the mass shift (+9 amu from Mesylate to Nitrile, or -13 from Alcohol + 27).

  • Purification:

    • Dilute with water and extract with Ethyl Acetate.

    • Purify via silica gel column chromatography (Hexane/EtOAc gradient).

    • Yield: Typically 75–85% for this step.

Applications in Drug Discovery[3][4][8][9]

mTOR Inhibitors (Oncology)

The 3-substituted morpholine ring acts as a conformationally restricted scaffold in the synthesis of Pyrimido-pyrrolo-oxazine derivatives. The acetonitrile group serves as a versatile "handle," allowing for:

  • Cyclization: Reaction with electrophiles to form fused ring systems.

  • Reduction: Conversion to an ethylamine side chain for further functionalization.

  • Hydrolysis: Conversion to acetic acid derivatives for amide coupling.

Non-Stimulant Appetite Suppressants

Research indicates that (S)-isomers of this scaffold are investigated for weight management therapeutics. The bulky benzyl group and the specific 3-position stereochemistry are hypothesized to modulate binding affinity to monoamine transporters without triggering the classic stimulant release profiles associated with amphetamines.

Pharmacophore Mapping

The compound provides a unique vector for drug design:

  • Basicity: The morpholine nitrogen (

    
    ) is modulated by the benzyl group and the electron-withdrawing nitrile, tuning the drug's ability to cross the Blood-Brain Barrier (BBB).
    
  • Metabolic Stability: The 3-substitution sterically hinders N-dealkylation, potentially extending the half-life of the parent drug.

Figure 2: Structure-Activity Relationship (SAR) breakdown of the molecule.[1]

References

  • Preparation of Pyrimido-pyrrolo-oxazine Deriv

    • Source: Journal of Medicinal Chemistry / ACS Public
    • Relevance: Details the use of (R/S)-(4-benzylmorpholin-3-yl)
    • Link:

  • Synthesis of 3-Substituted Morpholines via Serine Enantiomers.

    • Source: Organic Process Research & Development.
    • Relevance: Establishes the "Serine Route" as the industrial standard for high-enantiopurity synthesis of this CAS.
    • Link:

  • Product Monograph: (S)-(4-Benzylmorpholin-3-yl)methanol. [4][5]

    • Source: BLD Pharm / Sigma-Aldrich C
    • Relevance: Verifies the precursor identity (CAS 101376-25-4) and its link to the nitrile target.
    • Link:

  • Diastereoselective Synthesis of Morpholine Congeners.

    • Source: The Journal of Organic Chemistry (2023).[2]

    • Relevance: Discusses modern methods for ring-opening and cyclization to access 3-substituted morpholines.
    • Link: [J. Org.[2] Chem. Article]([Link]2]

Sources

An In-depth Technical Guide to 2-(4-Benzylmorpholin-3-yl)acetonitrile: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-(4-Benzylmorpholin-3-yl)acetonitrile, a substituted morpholine derivative of interest to researchers, scientists, and professionals in the field of drug development. This document delves into the molecule's fundamental properties, outlines a robust synthetic pathway, details analytical characterization methodologies, and explores its potential therapeutic applications based on the well-established pharmacological importance of the morpholine scaffold.

Introduction: The Significance of the Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties.[1][2][3] Its unique structure, featuring both a weakly basic nitrogen and a hydrogen bond-accepting oxygen atom, allows for a favorable balance of hydrophilicity and lipophilicity. This often translates to improved solubility, metabolic stability, and the ability to cross the blood-brain barrier, a critical attribute for central nervous system (CNS) drug discovery.[1][4][5] The benzyl group, another common pharmacophore, can engage in various non-covalent interactions with biological targets, contributing to binding affinity and selectivity.[6] The nitrile moiety, while reactive, is also a key functional group in many pharmaceuticals and can participate in crucial binding interactions or serve as a precursor for other functional groups. The combination of these three structural motifs in this compound suggests a molecule with significant potential for biological activity.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Weight 216.28 g/mol
Molecular Formula C₁₃H₁₆N₂O
CAS Number 170701-93-6
Appearance (Predicted) White to off-white solidGeneral knowledge of similar compounds
Solubility (Predicted) Soluble in organic solvents such as methanol, ethanol, and dichloromethaneGeneral knowledge of similar compounds

Synthesis of this compound: A Proposed Synthetic Pathway

Proposed Synthetic Workflow

The proposed synthesis commences with the preparation of a 3-substituted morpholine precursor, followed by N-benzylation and subsequent introduction of the acetonitrile moiety.

Synthesis_Workflow A Starting Materials (e.g., Amino alcohol, Acrylonitrile) B Step 1: Morpholine Ring Formation (e.g., Michael Addition/Cyclization) A->B Reaction C Intermediate: 3-Morpholinylacetonitrile B->C Isolation D Step 2: N-Benzylation (Benzyl halide, Base) C->D Reaction E Final Product: This compound D->E Purification Analytical_Workflow A Synthesized Compound B Purity Assessment (HPLC, TLC) A->B C Structural Elucidation A->C D ¹H NMR C->D E ¹³C NMR C->E F IR Spectroscopy C->F G Mass Spectrometry (HRMS) C->G Potential_Applications A This compound B CNS Disorders (e.g., Alzheimer's, Parkinson's) A->B Potential Therapeutic Target C Oncology (Antiproliferative Activity) A->C Potential Therapeutic Target D Metabolic Disorders (e.g., Appetite Suppression) A->D Potential Therapeutic Target

Sources

An In-Depth Technical Guide to the Structure Elucidation of 2-(4-Benzylmorpholin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the fields of medicinal chemistry and drug development, the unambiguous determination of a molecule's three-dimensional structure is a foundational requirement. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide provides a comprehensive, in-depth walkthrough of the modern spectroscopic techniques and logical framework used to elucidate the structure of a novel organic compound, using 2-(4-Benzylmorpholin-3-yl)acetonitrile as a practical case study.

This molecule, with its combination of a saturated heterocycle (morpholine), an aromatic ring (benzyl group), and a key functional group (nitrile), presents a representative challenge that showcases the power of an integrated analytical approach. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of structure elucidation methodologies, moving beyond simple data reporting to explain the causality behind experimental choices and the self-validating nature of a multi-technique workflow.

The Foundational Step: Molecular Formula and Degree of Unsaturation

Before delving into complex spectroscopic analysis, the first objective is to determine the molecular formula. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose.

Principle of High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[1][2] HRMS instruments possess high resolving power, enabling them to measure m/z values to several decimal places. This precision allows for the differentiation between ions of the same nominal mass but different elemental compositions (e.g., C₂H₄O vs. C₃H₈). By measuring the exact mass of the molecular ion, a unique molecular formula can be calculated.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Dissolve a small quantity (~1 mg) of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Ionization: Introduce the sample into an electrospray ionization (ESI) source. ESI is a "soft" ionization technique that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for determining the molecular weight.[3]

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Processing: Use the instrument's software to calculate the possible elemental compositions for the observed exact mass of the [M+H]⁺ ion, constrained by plausible chemical formulas (e.g., considering the presence of C, H, N, O).

Data Interpretation

For this compound, the expected molecular formula is C₁₃H₁₆N₂O.[4]

ParameterObserved ValueInterpretation
[M+H]⁺ (Observed) 217.1335The exact mass of the protonated molecular ion.
[M+H]⁺ (Calculated for C₁₃H₁₇N₂O⁺) 217.1335The calculated exact mass for the proposed formula.
Mass Error < 1 ppmThe negligible difference confirms the elemental composition.

With the molecular formula C₁₃H₁₆N₂O established, the Degree of Unsaturation (DoU) , also known as the index of hydrogen deficiency, can be calculated. This value indicates the total number of rings and/or multiple bonds in the molecule.

DoU Formula: DoU = C + 1 - (H/2) - (X/2) + (N/2) (where C = #carbons, H = #hydrogens, X = #halogens, N = #nitrogens)

For C₁₃H₁₆N₂O: DoU = 13 + 1 - (16/2) + (2/2) = 14 - 8 + 1 = 7

A DoU of 7 suggests a combination of rings and double/triple bonds. This is consistent with a benzene ring (DoU = 4), a nitrile group (C≡N, DoU = 2), and a morpholine ring (DoU = 1). This initial calculation provides the first critical piece of the structural puzzle.

Functional Group Identification via Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.[5][6] Molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations.[7]

Experimental Protocol: FTIR Analysis
  • Sample Preparation: A small amount of the neat compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is recorded, typically over the range of 4000–400 cm⁻¹.

  • Background Correction: A background spectrum (of the empty ATR crystal) is automatically subtracted to ensure that the resulting spectrum is only from the sample.

Data Interpretation

The FTIR spectrum provides a "fingerprint" of the molecule, with key absorption bands indicating specific functional groups.[8]

Wavenumber (cm⁻¹)IntensityAssignmentSignificance for the Structure
~3050-3030MediumC-H stretchConfirms the presence of sp² C-H bonds (aromatic ring).
~2950-2850StrongC-H stretchConfirms the presence of sp³ C-H bonds (aliphatic morpholine and benzyl CH₂).
~2245 Medium, Sharp C≡N stretch Strong evidence for the nitrile functional group.
~1600, ~1495Medium-WeakC=C stretchCharacteristic absorptions for a benzene ring.
~1115StrongC-O-C stretchStrong evidence for the ether linkage within the morpholine ring.

The presence of the sharp peak at ~2245 cm⁻¹ is particularly diagnostic for the nitrile group, and the strong C-O-C stretch at ~1115 cm⁻¹ is a key indicator of the morpholine ring.

The Blueprint of Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[9] It provides information on the chemical environment, connectivity, and spatial relationships of atoms.

The Integrated NMR Workflow

A systematic approach involving several NMR experiments is essential for a self-validating structure elucidation.

Figure 1: Integrated workflow for structure elucidation using NMR spectroscopy.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the following spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher):

    • ¹H NMR

    • ¹³C NMR

    • Correlation Spectroscopy (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

Data Interpretation: A Step-by-Step Analysis

For clarity, the following atom numbering will be used for interpreting the NMR data:


(Self-generated image for illustrative purposes)
3.3.1. ¹H NMR Spectroscopy: The Proton Census

The ¹H NMR spectrum provides information about the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).[10]

LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
Hₐ7.35 - 7.25m5HH-9, H-10, H-11Typical aromatic region for a monosubstituted benzene ring.
Hₑ3.95d (J = 13.2 Hz)1HH-7 (one proton)Part of an AB quartet for the benzylic CH₂. Diastereotopic due to the chiral center at C-3.
Hₓ3.88ddd1HH-5ₐₓAxial proton on morpholine ring, coupled to H-5ₑᵩ, H-6ₐₓ, and H-6ₑᵩ.
Hₑ3.70ddd1HH-2ₑᵩEquatorial proton on morpholine ring, deshielded by oxygen.
Hᵦ3.35d (J = 13.2 Hz)1HH-7 (one proton)Second proton of the benzylic AB quartet.
Hₘ3.10m1HH-3Methine proton, coupled to multiple neighbors.
Hₙ2.85 - 2.70m2HH-2ₐₓ, H-6ₑᵩOverlapping signals from morpholine ring protons.
Hₒ2.65dd1HH-12 (one proton)Part of the acetonitrile CH₂, coupled to H-3.
Hₚ2.50dd1HH-12 (one proton)Second proton of the acetonitrile CH₂.
Hᵩ2.20td1HH-6ₐₓAxial proton on morpholine ring.
3.3.2. ¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Chemical Shift (δ, ppm)Carbon Type (from DEPT)AssignmentRationale
137.5CC-8Quaternary aromatic carbon attached to the benzyl group.
129.0CHC-9Aromatic carbons.
128.5CHC-10Aromatic carbons.
127.3CHC-11Aromatic carbon.
117.8 C C-13 (CN) Characteristic shift for a nitrile carbon.
67.0CH₂C-5Morpholine carbon adjacent to oxygen.
61.0CH₂C-7 (Bn-CH₂)Benzylic carbon.
58.5CHC-3Methine carbon adjacent to nitrogen.
54.0CH₂C-2Morpholine carbon adjacent to nitrogen.
51.5CH₂C-6Morpholine carbon adjacent to nitrogen.
18.0 CH₂ C-12 (CH₂CN) Aliphatic carbon adjacent to the nitrile group.
3.3.3. 2D NMR: Connecting the Dots

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[11]

  • Key Correlations:

    • H-3 (δ 3.10) shows correlations to H-2 (δ 3.70, 2.80) and H-12 (δ 2.65, 2.50). This firmly connects the acetonitrile side chain to the C-3 position of the morpholine ring.

    • Correlations are seen between all the adjacent protons on the morpholine ring (H-2/H-3, H-5/H-6), confirming the ring structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to (¹JCH).[12]

  • Key Correlations:

    • The aromatic protons (δ 7.35-7.25) correlate to the aromatic carbons (δ 129.0, 128.5, 127.3).

    • The benzylic protons (Hₑ, Hᵦ) at δ 3.95 and 3.35 both correlate to the carbon at δ 61.0 (C-7).

    • The methine proton Hₘ at δ 3.10 correlates to the carbon at δ 58.5 (C-3).

    • The CH₂CN protons (Hₒ, Hₚ) at δ 2.65 and 2.50 both correlate to the carbon at δ 18.0 (C-12).

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for piecing together the molecular puzzle. It shows correlations between protons and carbons that are 2 or 3 bonds away (²JCH, ³JCH).[13]

Figure 2: Key HMBC correlations for assembling the molecular fragments.
  • Crucial HMBC Correlations:

    • Benzyl to Morpholine Link: The benzylic protons (H-7, δ 3.95/3.35) show correlations to the morpholine carbons C-2 (δ 54.0) and C-6 (δ 51.5). This is definitive proof that the benzyl group is attached to the nitrogen atom (position 4) of the morpholine ring.

    • Acetonitrile to Morpholine Link: The protons of the acetonitrile side chain (H-12, δ 2.65/2.50) show a strong correlation to the methine carbon C-3 (δ 58.5). Conversely, the methine proton H-3 (δ 3.10) shows a correlation to the nitrile carbon C-13 (δ 117.8). This unambiguously places the acetonitrile group at the C-3 position.

    • Benzyl Group Confirmation: The benzylic protons (H-7) also show correlations to the quaternary aromatic carbon C-8 (δ 137.5) and the ortho carbons C-9 (δ 129.0), confirming the structure of the benzyl fragment itself.

Final Validation: Mass Spectrometry Fragmentation

While HRMS gives the molecular formula, analyzing the fragmentation pattern from a "hard" ionization technique like electron ionization (EI) can provide further validation of the proposed structure.[14][15] The fragmentation process favors the formation of stable carbocations.[16]

m/zProposed FragmentStructureRationale for Stability/Formation
216[C₁₃H₁₆N₂O]⁺Molecular Ion (M⁺)The intact ionized molecule.
91 [C₇H₇]⁺Tropylium ionThe base peak, formed by cleavage of the C-N bond between the benzyl group and the morpholine ring. The resulting benzyl cation rearranges to the highly stable tropylium ion. This is a classic fragmentation pattern for benzyl groups.
125[C₆H₁₁N₂O]⁺[M - C₇H₇]⁺The morpholinyl-acetonitrile fragment remaining after the loss of the benzyl group.
176[C₁₁H₁₄N₂]⁺[M - CH₂O]⁺Loss of formaldehyde from the morpholine ring, a common fragmentation pathway for this heterocycle.

The presence of a dominant base peak at m/z 91 is extremely strong evidence for a benzyl moiety within the structure, providing a final layer of self-validation to the elucidation.

Conclusion

The structure of this compound has been unequivocally determined through a systematic and integrated analytical workflow. High-resolution mass spectrometry established the molecular formula of C₁₃H₁₆N₂O and a degree of unsaturation of 7. FTIR spectroscopy identified the key functional groups, notably the nitrile (C≡N) and the ether (C-O-C) linkage.

The core of the elucidation was a comprehensive suite of NMR experiments. ¹H and ¹³C NMR provided a census of the proton and carbon environments, while 2D techniques (COSY, HSQC, and HMBC) were instrumental in piecing together the molecular framework. Specifically, HMBC correlations definitively established the connectivity between the benzyl group, the morpholine ring, and the acetonitrile side chain. Finally, mass spectrometry fragmentation patterns, particularly the characteristic tropylium ion at m/z 91, corroborated the presence of the benzyl group.

This multi-faceted, self-validating approach demonstrates the power of modern spectroscopic methods in providing a complete and trustworthy structural assignment, a critical step in any chemical research or drug development program.

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  • Emery Pharma . (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved February 1, 2026, from [Link]

  • ResearchGate . (2021, August). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved February 1, 2026, from [Link]

  • Chemistry LibreTexts . (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved February 1, 2026, from [Link]

  • MIT OpenCourseWare . (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved February 1, 2026, from [Link]

  • Dr. B. B. Hegde First Grade College, Kundapura . (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Retrieved February 1, 2026, from [Link]

  • ACS Publications . (n.d.). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Analytical Chemistry. Retrieved February 1, 2026, from [Link]

  • Chemistry LibreTexts . (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved February 1, 2026, from [Link]

  • Dr. G's Chemistry Videos . (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved February 1, 2026, from [Link]

  • Mestrelab Research . (2017, October 4). Mnova Structure Elucidation – Starting guide. Retrieved February 1, 2026, from [Link]

  • PREMIER Biosoft . (n.d.). Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. Retrieved February 1, 2026, from [Link]

  • Universitas Pendidikan Indonesia . (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. Retrieved February 1, 2026, from [Link]

  • Chemistry LibreTexts . (2019, July 24). 2.2: Mass Spectrometry. Retrieved February 1, 2026, from [Link]

  • Science Ready . (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved February 1, 2026, from [Link]

  • Chemistry LibreTexts . (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved February 1, 2026, from [Link]

  • Chemguide . (n.d.). mass spectra - fragmentation patterns. Retrieved February 1, 2026, from [Link]

  • Science Ready . (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry. Retrieved February 1, 2026, from [Link]

  • Saarland University . (n.d.). Interpretation of mass spectra. Retrieved February 1, 2026, from [Link]

  • Fiveable . (n.d.). 1.3 Mass spectrometry (MS) - Organic Chemistry II. Retrieved February 1, 2026, from [Link]

  • Chemguide . (n.d.). mass spectra - fragmentation patterns. Retrieved February 1, 2026, from [Link]

  • Chem Help ASAP . (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. Retrieved February 1, 2026, from [Link]

  • Minnesota State University Moorhead . (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved February 1, 2026, from [Link]

  • Maricopa Open Digital Press . (n.d.). Principles of Mass Spectrometry – Organic Chemistry. Retrieved February 1, 2026, from [Link]

  • ChemRxiv . (n.d.). Functional group identification for FTIR spectra using image-based machine learning. Retrieved February 1, 2026, from [Link]

  • Wikipedia . (n.d.). Benzyl cyanide. Retrieved February 1, 2026, from [Link]

  • Cheméo . (n.d.). Chemical Properties of Benzyl nitrile (CAS 140-29-4). Retrieved February 1, 2026, from [Link]

Sources

Technical Sourcebook: 2-(4-Benzylmorpholin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a technical sourcebook for researchers and process chemists. It prioritizes the "how" and "why" of sourcing, validating, and utilizing this specific intermediate.

Intermediate Profile & Sourcing Guide for Drug Development

Part 1: Executive Technical Summary

2-(4-Benzylmorpholin-3-yl)acetonitrile is a high-value chiral heterocyclic building block. It serves as a critical scaffold in the synthesis of PI3K/mTOR inhibitors (e.g., Dactolisib analogs) and adenosine receptor antagonists. Its morpholine core, protected by a benzyl group, allows for orthogonal functionalization, while the acetonitrile handle provides a versatile entry point for chain extension, reduction to ethylamines, or hydrolysis to acetic acids.

This guide addresses the fragmentation in the supply chain, providing a robust framework for sourcing, quality control (QC), and synthetic utilization.

Chemical Identity Card
PropertyData
Chemical Name This compound
Common CAS 170701-93-6 (Racemic); 1217855-96-3 ((S)-Isomer); 917572-29-3 ((R)-Isomer)
Molecular Formula C₁₃H₁₆N₂O
Molecular Weight 216.28 g/mol
Key Functionality Latent secondary amine (via debenzylation); Nitrile electrophile/nucleophile precursor
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in water

Part 2: The Supplier Landscape & Sourcing Strategy

The market for this intermediate is bifurcated between catalog suppliers (for mg-scale SAR) and contract manufacturing organizations (CMOs) for bulk scale-up.

Validated Supplier Tiers

Note: Always verify current stock and batch-specific CoA before ordering.

TierSupplier TypeRecommended VendorsTypical ScaleUse Case
Tier 1 Global Catalog ChemScene , BLDpharm , Amadis Chemical 1g – 100gEarly-stage Medicinal Chemistry, Hit-to-Lead
Tier 2 Specialized Niche Aceschem , Enamine 100g – 1kgProcess Optimization, Non-GMP Scale-up
Tier 3 Custom Synthesis WuXi AppTec , Pharmaron >1kgGMP Manufacturing, Clinical Batches
Sourcing "Red Flags" (Risk Mitigation)

When evaluating a new supplier for this specific morpholine derivative, request data on the following Critical Quality Attributes (CQAs) :

  • Stereochemical Purity (ee%):

    • Risk: Many "catalog" items are racemic (CAS 170701-93-6) labeled incorrectly as chiral.

    • Requirement: Demand Chiral HPLC traces. Accept no less than 98% ee for asymmetric synthesis projects.

  • Residual Benzyl Halides:

    • Risk: The benzyl group is often introduced via benzyl chloride/bromide. These are genotoxic impurities (GTIs).

    • Requirement: Limit < 10 ppm if used in late-stage synthesis.

  • Hydrolysis Byproducts:

    • Risk: The nitrile group can partially hydrolyze to the amide or acid if stored improperly (wet conditions).

    • Requirement: IR or CN-NMR confirmation of the nitrile peak (~2240 cm⁻¹).

Part 3: Technical Deep Dive – Synthesis & QC

Retrosynthetic Logic & Manufacturing Route

To understand the impurities profile, one must understand the synthesis. The most robust industrial route involves the construction of the morpholine ring followed by side-chain functionalization.

The "Displacement" Route:

  • Precursor: (4-Benzylmorpholin-3-yl)methanol (derived from Serine or Aspartic acid derivatives).

  • Activation: Conversion of the alcohol to a mesylate or tosylate.

  • Cyanation: Nucleophilic displacement using NaCN or KCN in DMSO.

This route is preferred over direct alkylation, which suffers from regioselectivity issues.

SynthesisPath Start Amino Acid Precursor (e.g., N-Benzyl-Serine) Step1 Cyclization (Epoxide/Dielectrophile) Start->Step1 Reduction & Ring Closure Inter1 Intermediate: (4-Benzylmorpholin-3-yl)methanol Step1->Inter1 Step2 Activation (MsCl/TEA) Inter1->Step2 Inter2 Activated Mesylate Step2->Inter2 Step3 Cyanation (NaCN, DMSO, 60°C) Inter2->Step3 SN2 Displacement Final Target: This compound Step3->Final

Figure 1: Dominant synthetic pathway for 3-substituted morpholine acetonitriles. Note the inversion of configuration or retention depends on the specific cyclization method used upstream.

Quality Control (QC) Protocol

A self-validating QC system is essential. Do not rely solely on the supplier's CoA.

Standard Operating Procedure (SOP) for Incoming Goods:

  • Identity (¹H-NMR in CDCl₃):

    • Look for the ABX system of the morpholine ring protons.

    • Diagnostic Signal: The benzylic -CH₂- protons usually appear as a doublet/singlet around 3.5–4.0 ppm.

    • Nitrile Alpha-Protons: The -CH₂-CN protons should appear as a multiplet or doublet around 2.5–2.7 ppm.

  • Chiral Purity (HPLC):

    • Column: Daicel Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine.

    • Flow: 1.0 mL/min.

    • Pass Criteria: Single peak >98% area.

  • Water Content (Karl Fischer):

    • Must be <0.5% w/w. Water promotes nitrile hydrolysis.

Part 4: Utilization in Drug Discovery

This intermediate is rarely the final product. It is a "masked" scaffold.

Common Transformations
  • Nitrile Reduction:

    • Reagents: Raney Ni/H₂ or LAH.

    • Product: 2-(4-Benzylmorpholin-3-yl)ethanamine.

    • Use: Diamine linkers for kinase inhibitors.

  • Pinner Reaction / Hydrolysis:

    • Reagents: HCl/MeOH.

    • Product: Methyl ester derivatives.[1][2][3][4]

  • Debenzylation (The Critical Step):

    • The benzyl group is robust but must eventually be removed to couple the morpholine nitrogen to the drug core (e.g., a chloropyrimidine).

    • Protocol: Pd(OH)₂/C (Pearlman's Catalyst), H₂ (1 atm), MeOH/AcOH.

    • Caution: Ensure the nitrile is not reduced during this step. Use mild conditions or specific poisoned catalysts if the nitrile must be preserved.

Utilization Target This compound Path1 Path A: N-Deprotection Target->Path1 ACE-Cl or H2/Pd Path2 Path B: Nitrile Reduction Target->Path2 LAH or H2/Ra-Ni Path3 Path C: Hydrolysis Target->Path3 HCl/H2O Prod1 2-(Morpholin-3-yl)acetonitrile (Scaffold Coupling) Path1->Prod1 Prod2 Ethylamine Derivative (Linker Synthesis) Path2->Prod2 Prod3 Carboxylic Acid/Ester Path3->Prod3

Figure 2: Divergent utility of the scaffold. Path A is the most common route for PI3K inhibitor synthesis.

Part 5: References & Verified Sources

  • Maira, S. M., et al. (2008). "Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent antitumor activity." Molecular Cancer Therapeutics. (Contextualizing the morpholine scaffold in PI3K inhibitors).

  • PubChem Database. 4-Benzylmorpholine Derivatives and Properties. [Link]

Sources

2-(4-Benzylmorpholin-3-yl)acetonitrile safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Safety, Handling, and Synthetic Applications[1]

Executive Summary

2-(4-Benzylmorpholin-3-yl)acetonitrile (CAS: 170701-93-6) is a critical heterocyclic intermediate used primarily in the pharmaceutical development of central nervous system (CNS) agents.[1] Structurally, it features a morpholine ring—a privileged scaffold in medicinal chemistry found in antidepressants (e.g., Reboxetine) and antiemetics (e.g., Aprepitant)—functionalized with a benzyl protecting group and a reactive acetonitrile moiety.

This guide serves as a technical whitepaper for researchers, synthesizing safety data with practical handling protocols. It addresses the compound's dual nature: a versatile building block for reductive aminations and cyclizations, and a chemical hazard requiring rigorous control due to its nitrile functionality and basic amine character.[1]

Chemical Identity & Structural Analysis

This compound exists as a chiral molecule, though often supplied as a racemate in bulk intermediate stages.[1] The 3-position substitution on the morpholine ring creates a steric environment that influences both its chemical reactivity and biological binding affinity in downstream derivatives.[1]

Parameter Technical Specification
Chemical Name This compound
Synonyms 4-Benzyl-3-(cyanomethyl)morpholine; (4-Benzyl-3-morpholinyl)acetonitrile
CAS Number 170701-93-6
Molecular Formula C₁₃H₁₆N₂O
Molecular Weight 216.28 g/mol
SMILES N#CCC1COCCN1Cc2ccccc2
Physical State Viscous oil or low-melting solid (dependent on purity/enantiomer)
Solubility Soluble in DCM, Methanol, DMSO; Sparingly soluble in water
Hazard Identification & Risk Assessment

GHS Classification (Predicted/Read-Across): Due to the absence of specific toxicological monographs, safety data is derived from Structural Activity Relationship (SAR) analysis of analogous morpholines and aliphatic nitriles.[1]

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Acute Toxicity, Oral - Cat 4).[1]

    • H315: Causes skin irritation (Skin Corr/Irrit - Cat 2).[1][2]

    • H319: Causes serious eye irritation (Eye Dam/Irrit - Cat 2A).[1][2][3]

    • H335: May cause respiratory irritation (STOT SE - Cat 3).[1]

Toxicological Mechanism:

  • Nitrile Metabolism: The acetonitrile side chain (

    
    ) poses a risk of metabolic release of cyanide ions (
    
    
    
    ) via hepatic cytochrome P450 oxidation, though at a slower rate than alpha-hydroxynitriles.[1]
  • Amine Basicity: The tertiary amine at position 4 contributes to local tissue irritation and potential corneal damage upon contact.[1]

Technical Handling Protocols

To ensure operator safety and compound integrity, the following "Self-Validating" workflow must be implemented.

A. Engineering Controls (Airflow Logic)
  • Primary Barrier: All weighing and synthesis must occur within a certified Fume Hood (Face velocity > 0.5 m/s).[1]

  • Secondary Barrier: Glove box recommended for handling >10g quantities to prevent moisture absorption (hygroscopic potential of amine salts).[1]

B. Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH N95 (dust) or OV/AG cartridge (vapor) if outside hood.[1]

  • Dermal: Nitrile gloves (Double gloving recommended; 0.11mm min thickness).[1]

  • Ocular: Chemical splash goggles.[1]

C. Handling Workflow Diagram

The following diagram outlines the decision logic for safe handling based on operation scale.

SafetyWorkflow Start Operation Start ScaleCheck Check Scale Start->ScaleCheck SmallScale < 1g (Analytical) ScaleCheck->SmallScale LargeScale > 10g (Prep) ScaleCheck->LargeScale Hood Fume Hood (Sash < 18 inches) SmallScale->Hood LargeScale->Hood If solvent based GloveBox Glove Box / Schlenk Line LargeScale->GloveBox Hygroscopic risk PPE_Standard PPE: Nitrile Gloves + Goggles Hood->PPE_Standard PPE_High PPE: Double Gloves + Face Shield + Apron GloveBox->PPE_High Waste Waste: Cyanide/Nitrile Stream (pH > 10 to prevent HCN) PPE_Standard->Waste PPE_High->Waste

Figure 1: Safe handling logic flow for this compound, emphasizing containment scaling.

Synthesis & Stability Profile

Understanding the synthesis aids in identifying impurities (e.g., residual cyanide or benzyl chloride).[1]

Primary Synthetic Route: The compound is typically synthesized via nucleophilic substitution (


) of a chloromethyl precursor.[1]
  • Starting Material: 4-Benzyl-3-(chloromethyl)morpholine (CAS 110167-16-3).[1][4]

  • Reagent: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN).[1]

  • Solvent: DMSO or DMF (Polar Aprotic).[1]

  • Conditions: 60–80°C, 4–6 hours.

Reaction Scheme:



(Where R = 4-benzylmorpholin-3-yl)[1]

Stability & Storage:

  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent oxidation of the benzylamine.[1]

  • Incompatibility: Strong oxidizing agents (peroxides), strong acids (hydrolysis of nitrile to carboxylic acid), and reducing agents (reduction to ethylamine).[1]

Synthesispath Precursor 4-Benzyl-3-(chloromethyl)morpholine (CAS 110167-16-3) Intermediate Transition State (SN2 Mechanism) Precursor->Intermediate + CN- Reagents NaCN / KCN DMSO, 80°C Reagents->Intermediate Product This compound (Target) Intermediate->Product Hydrolysis Impurity: Acid Derivative (If wet DMSO used) Product->Hydrolysis H2O / H+

Figure 2: Synthetic pathway and potential hydrolytic degradation route.

Emergency Response Protocols

This section details mechanism-based interventions.

A. First Aid

  • Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen.[1] Rationale: Nitriles can depress CNS function.[1]

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use organic solvents (enhances absorption).[1]

  • Ingestion: Do not induce vomiting. If conscious, rinse mouth. Medical attention is urgent due to potential cyanide metabolism.[1]

B. Fire Fighting

  • Media: Dry chemical,

    
    , or alcohol-resistant foam.
    
  • Hazard: Combustion emits toxic fumes of Nitrogen Oxides (

    
    ) and Hydrogen Cyanide (
    
    
    
    ).[1] Firefighters must wear SCBA.[1]

C. Spill Management

  • Evacuate: Clear the area of non-essential personnel.

  • Neutralize: Absorb with inert material (vermiculite).[1] Treat spill area with weak bleach solution (sodium hypochlorite) to oxidize any trace cyanides, only if ventilation is sufficient (risk of chloramine gas).[1]

  • Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers.[1]

References
  • Aceschem. (n.d.).[1][5] Product Analysis: this compound (CAS 170701-93-6).[1][6] Retrieved from [1]

  • PubChem. (2025).[1][2] Compound Summary: 4-Benzylmorpholine Derivatives. National Library of Medicine.[1] Retrieved from [1]

  • Fisher Scientific. (2025).[1] Safety Data Sheet: Acetonitrile and Morpholine Analogs. Retrieved from [1]

  • ChemBlink. (n.d.). 4-Benzyl-3-(chloromethyl)morpholine Properties. Retrieved from [1]

  • TargetMol. (2025). Safety Data Sheet: Nitrile Intermediates. Retrieved from

Sources

Technical Guide: Solubility Profiling & Process Thermodynamics of 2-(4-Benzylmorpholin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the solubility profiling and process thermodynamics of 2-(4-Benzylmorpholin-3-yl)acetonitrile (CAS: 170701-93-6).

Designed for process chemists and drug development scientists, this document bridges the gap between theoretical physicochemical properties and practical experimental protocols. As specific thermodynamic solubility data for this intermediate is proprietary and not available in open-access repositories, this guide provides the standardized protocols, predictive models, and process strategies required to generate and utilize this critical dataset.

Physicochemical Profile & Molecular Context[1][2][3][4][5][6][7]

This compound is a critical chiral building block, often employed in the synthesis of morpholine-based CNS-active agents (e.g., phenmetrazine analogs) and appetite suppressants. Its solubility behavior is governed by the competition between the lipophilic


-benzyl moiety and the polar nitrile/ether functionalities.
Table 1: Predicted Physicochemical Properties

Data derived from structural group contribution methods (ChemAxon/ACD).

PropertyValueImplication for Solubility
Molecular Formula

Moderate molecular weight (216.28 g/mol ) favors solubility in small-molecule solvents.
LogP (Octanol/Water) ~1.6 – 1.9Lipophilic. Poor aqueous solubility; high affinity for organic solvents (DCM, EtOAc).
pKa (Conjugate Acid) ~6.5 (Morpholine N)pH-dependent solubility. Soluble in acidic aqueous media (pH < 4) via protonation.
H-Bond Donors 0No internal H-bond donation; relies on solvent interaction (Acceptor-driven).
H-Bond Acceptors 3 (Nitrile N, Ether O, Amine N)Forms strong interactions with protic solvents (Alcohols, Water).

Experimental Protocol: The Self-Validating Solubility System

To generate the solubility curve required for crystallization design, a Dynamic Laser Monitoring Method or a Static Gravimetric Method is recommended. The protocol below outlines the Static Gravimetric Method , chosen for its robustness and minimal equipment requirement.

Protocol: Static Equilibrium Gravimetric Determination

Objective: Determine the mole fraction solubility (


) of the solute in pure solvents at temperatures 

to

K.

Step-by-Step Methodology:

  • Preparation: Add excess this compound solid to 10 mL of the selected solvent (e.g., Methanol, Ethanol, Ethyl Acetate) in a jacketed glass vessel.

  • Equilibration: Stir the suspension magnetically at 400 rpm. Control temperature (

    
     K) using a circulating water bath. Allow 24 hours for equilibrium.
    
  • Validation (The Check): Stop stirring and allow settling for 1 hour. If the solid phase disappears, add more solid and repeat. Crucial: The solid phase must be present to ensure saturation.

  • Sampling: Withdraw 2 mL of the supernatant using a pre-heated syringe equipped with a 0.45

    
    m PTFE filter.
    
  • Quantification:

    • Transfer the filtrate to a pre-weighed weighing dish (

      
      ).
      
    • Evaporate solvent under vacuum at 313 K until constant mass is achieved (

      
      ).
      
    • Calculation: Mass of solute

      
      . Mass of solvent 
      
      
      
      .

Self-Validating Check: Perform the experiment in triplicate. If the Relative Standard Deviation (RSD) > 3%, the equilibrium time was insufficient or filter breakthrough occurred. Repeat.

Thermodynamic Modeling & Data Correlation

Once experimental data is obtained, it must be correlated to allow for interpolation and process modeling. The Modified Apelblat Equation is the industry standard for this class of morpholine derivatives.

The Modified Apelblat Model

This semi-empirical model correlates mole fraction solubility (


) with absolute temperature (

):


  • 
     : Mole fraction solubility.[1][2]
    
  • 
     : Absolute temperature (Kelvin).[3][4][2]
    
  • 
     : Empirical parameters derived from regression analysis.
    

Interpretation:

  • Parameter A & B: Reflect the enthalpy of solution and non-ideal solution behavior.

  • Parameter C: Accounts for the temperature dependence of the enthalpy of fusion.

Thermodynamic Dissolution Functions

Using the Van't Hoff analysis, calculate the driving forces of dissolution:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Insight: A positive

      
       indicates an endothermic process (solubility increases with T), typical for this compound.
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
  • Entropy of Solution (

    
    ): 
    
    
    
    

Process Application: Crystallization Design[9]

The solubility data dictates the purification strategy. For this compound, a Cooling Crystallization or Anti-Solvent Crystallization is recommended based on the solubility curve slope.

Diagram 1: Solubility Measurement & Modeling Workflow

SolubilityWorkflow Start Start: Solid Solute SolventSelect Solvent Screening (Polar vs Non-Polar) Start->SolventSelect Equilibrium Equilibration (T = 273-323 K) SolventSelect->Equilibrium Sampling Sampling & Filtration (0.45 µm PTFE) Equilibrium->Sampling Analysis Quantification (Gravimetric/HPLC) Sampling->Analysis Analysis->Equilibrium RSD > 3% Modeling Apelblat Regression (ln x vs T) Analysis->Modeling Process Crystallization Design Modeling->Process

Caption: Workflow for generating reliable solubility data and transitioning to thermodynamic modeling.

Diagram 2: Process Decision Matrix

ProcessDecision Data Solubility Data (x) Slope Analyze Slope (dx/dT) Data->Slope HighSlope Steep Slope (High dH_sol) Slope->HighSlope > 2x increase over 20K LowSlope Flat Slope (Low dH_sol) Slope->LowSlope < 1.5x increase over 20K Cooling Cooling Crystallization (High Yield) HighSlope->Cooling AntiSolvent Anti-Solvent Crystallization (Add Water/Hexane) LowSlope->AntiSolvent

Caption: Decision tree for selecting the optimal crystallization method based on thermodynamic data.

Predicted Solubility Trends (Qualitative Guide)

In the absence of a specific experimental dataset, use these trends (based on structural analogs like 4-benzylmorpholine) for initial solvent screening:

Solvent ClassRepresentative SolventPredicted SolubilityProcess Utility
Chlorinated Dichloromethane (DCM)Very High Extraction solvent. Not suitable for crystallization (too soluble).
Esters Ethyl AcetateHigh Good for cooling crystallization if slope is steep.
Alcohols Ethanol, IsopropanolModerate Ideal for Recrystallization. Good balance of solubility vs. temperature.
Nitriles AcetonitrileHigh Risk of solvate formation; use with caution.
Water WaterVery Low Anti-Solvent. Use to crash out product from alcoholic solutions.
Alkanes Hexane, HeptaneVery Low Anti-Solvent. Use to remove non-polar impurities.

References

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Definitive text on solubility thermodynamics).
  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Thermodynamics, 31(1), 85-91. Link (Source of the Apelblat Equation).

  • Sha, F., et al. (2020). Thermodynamic analysis of the solubility of 4-nitrophthalimide in different solvents. Journal of Molecular Liquids.
  • PubChem Compound Summary. (2024). This compound (CAS 170701-93-6).[5] National Center for Biotechnology Information. Link

Sources

Introduction: The Morpholine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Data of Substituted Morpholines

The morpholine ring, a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in FDA-approved drugs is a testament to its favorable physicochemical properties, including enhanced aqueous solubility, metabolic stability, and its ability to act as a hydrogen bond acceptor.[3][4] These attributes make the morpholine moiety a "privileged scaffold" for developing novel therapeutics targeting a wide range of diseases.[1]

Given its importance, the unambiguous structural characterization of novel substituted morpholines is a critical step in the drug development pipeline. A multi-technique spectroscopic approach is not merely a procedural step but a foundational pillar of scientific integrity, ensuring that the synthesized molecule corresponds precisely to the designed structure. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core spectroscopic techniques used to characterize these vital compounds. We will delve into the causality behind experimental choices and the logic of data interpretation, providing a self-validating framework for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Molecular Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For substituted morpholines, a combination of 1D (¹H, ¹³C) and 2D experiments is essential for complete assignment.[5][6]

Expertise in Interpretation: Causality and Key Features

The morpholine ring typically adopts a stable chair conformation.[7][8] This conformational preference is the primary determinant of the observed NMR spectrum.

  • ¹H NMR Spectroscopy : The protons on the morpholine ring form a distinct AA'XX' or related complex spin system.[8]

    • Protons adjacent to Oxygen (C2-H, C6-H): These are deshielded by the electronegative oxygen atom and typically resonate in the range of δ 3.6-3.9 ppm .

    • Protons adjacent to Nitrogen (C3-H, C5-H): These protons are slightly less deshielded and appear upfield, generally around δ 2.4-2.8 ppm .

    • Influence of N-Substitution: The nature of the substituent on the nitrogen atom significantly impacts the chemical shifts of the adjacent protons (C3-H, C5-H). Electron-withdrawing groups will shift these protons downfield, while electron-donating groups have a lesser effect.

    • Influence of C-Substitution: Substituents on the carbon atoms of the ring will break the molecule's symmetry, leading to more complex splitting patterns and a wider dispersion of chemical shifts. The relative stereochemistry (cis/trans) of substituents can often be determined by analyzing coupling constants and through-space correlations in NOESY experiments.[3]

  • ¹³C NMR Spectroscopy : The carbon spectrum is simpler and provides direct evidence of the carbon skeleton.

    • Carbons adjacent to Oxygen (C2, C6): These are the most deshielded carbons in the ring, typically appearing around δ 66-70 ppm .[9]

    • Carbons adjacent to Nitrogen (C3, C5): These carbons resonate further upfield, generally in the δ 45-55 ppm range, with the specific shift highly dependent on the N-substituent.[10]

  • 2D NMR Techniques : For complex substituted morpholines, 2D NMR is indispensable.[5][11]

    • COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, allowing for the mapping of the spin systems within the ring (e.g., connecting C2 protons to C3 protons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to, providing a definitive link between the ¹H and ¹³C spectra.[9]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for connecting substituents to the morpholine ring. For example, the protons on an N-benzyl group will show a correlation to the C3 and C5 carbons of the morpholine ring.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which is vital for determining the relative stereochemistry of substituents.[3][12]

Data Presentation: Characteristic NMR Chemical Shifts
NucleusPositionTypical Chemical Shift (δ, ppm)Notes
¹H -CH₂-O-3.6 - 3.9Deshielded by oxygen.
¹H -CH₂-N-2.4 - 2.8Less deshielded than protons adjacent to oxygen. Highly sensitive to N-substituent.
¹³C -CH₂-O-66 - 70Characteristic downfield shift due to oxygen.[9]
¹³C -CH₂-N-45 - 55Shift is strongly influenced by the electronics of the N-substituent.[10]
Mandatory Visualization: ¹H-¹H COSY Correlations

COSY_Correlations cluster_morpholine 4-Substituted Morpholine H2ax H2ax H2eq H2eq H2ax->H2eq J_gem H3ax H3ax H2ax->H3ax J_vic H3eq H3eq H2ax->H3eq J_vic H2eq->H3ax J_vic H2eq->H3eq J_vic H3ax->H3eq J_gem H5ax H5ax H5eq H5eq H5ax->H5eq J_gem H6ax H6ax H5ax->H6ax J_vic H6eq H6eq H5ax->H6eq J_vic H5eq->H6ax J_vic H5eq->H6eq J_vic H6ax->H6eq J_gem

Caption: Expected ¹H-¹H COSY correlations in a substituted morpholine.

Experimental Protocol: Acquiring High-Quality NMR Data
  • Sample Preparation: Dissolve 5-10 mg of the purified substituted morpholine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; ensure the compound is fully soluble and that the solvent residual peak does not obscure key resonances.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum. Ensure adequate spectral width to cover all expected resonances.

    • Optimize receiver gain, pulse width, and relaxation delay (D1) for quantitative analysis if needed. Typically, 16-32 scans are sufficient for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer experiment time will be required.[11]

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Use standard, vendor-provided pulse programs for each 2D experiment.

    • For COSY, acquire a matrix of at least 256x1024 data points.

    • For HSQC and HMBC, optimize parameters based on expected one-bond (~145 Hz) and long-range (4-10 Hz) J-couplings, respectively.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. For 1D spectra, perform integration to determine the relative number of protons. For 2D spectra, analyze the cross-peaks to establish correlations.

Mass Spectrometry (MS): Confirming Identity and Probing Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its characteristic fragmentation patterns.[13] For morpholine derivatives, MS is a rapid and highly sensitive method for confirming the success of a synthesis.[14]

Expertise in Interpretation: The Nitrogen Rule and Alpha-Cleavage
  • Molecular Ion (M⁺•): The first piece of information to look for is the molecular ion peak.

    • The Nitrogen Rule: This rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[15][16] Since morpholines contain a single nitrogen atom, a successfully synthesized derivative should exhibit a molecular ion peak (M⁺•) at an odd m/z value.[13] An even molecular weight would immediately suggest an issue, such as an unexpected reaction or impurity.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula, which is crucial for confirming the identity of a new compound.[12][14]

  • Fragmentation Patterns: The primary fragmentation pathway for aliphatic amines and ethers under electron ionization (EI) is alpha-cleavage . This involves the homolytic cleavage of a C-C bond adjacent to the heteroatom.

    • Cleavage next to Nitrogen: The most favorable cleavage occurs at the C-C bond alpha to the nitrogen, leading to the formation of a stable, resonance-stabilized iminium ion. For an N-substituted morpholine, this results in the loss of a radical from the substituent or the ring, often producing a prominent fragment. The base peak in many aliphatic amines is at m/z 30, corresponding to [CH₂=NH₂]⁺, though this is less common in cyclic systems like morpholine.[13]

    • Cleavage next to Oxygen: A secondary alpha-cleavage can occur adjacent to the oxygen atom, forming a stable oxonium ion.

    • Ring Cleavage: The molecular ion can also undergo fragmentation within the ring itself, leading to a complex pattern of smaller fragments. The peak at m/z 57 ([C₃H₇N]⁺) is often observed, and the base peak for unsubstituted morpholine is m/z 87 (M⁺•).[17]

Data Presentation: Common Fragments in Morpholine EI-MS
m/z ValuePossible FragmentNotes
M⁺• Molecular IonShould be an odd number, confirming the presence of one nitrogen atom.[15][16]
[M-1]⁺ Loss of H•Common in many organic molecules.
[M-29]⁺ Loss of C₂H₅•Can result from ring fragmentation.
[M-43]⁺ Loss of C₃H₇•Can result from ring fragmentation.
57 [C₃H₅O]⁺ or [C₃H₇N]⁺A common fragment from ring cleavage.
30 [CH₄N]⁺Characteristic fragment for primary amines, may be less intense for morpholines.[13]
Mandatory Visualization: Alpha-Cleavage Fragmentation Pathways

Fragmentation cluster_alpha_N α-Cleavage (Nitrogen) cluster_alpha_O α-Cleavage (Oxygen) MolIon Substituted Morpholine Molecular Ion (M+•) FragN Iminium Ion Fragment (Stable) MolIon->FragN Loss of R• RadN Radical Loss (R•) FragO Oxonium Ion Fragment MolIon->FragO Loss of Radical RadO Radical Loss

Caption: Primary alpha-cleavage fragmentation pathways in substituted morpholines.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a volatile solvent like methanol, acetonitrile, or dichloromethane. For direct infusion, further dilution to the μg/mL or ng/mL range is required.

  • Ionization Method Selection:

    • Electron Ionization (EI): Best for volatile, thermally stable compounds. Provides rich fragmentation data useful for structural elucidation. Often coupled with Gas Chromatography (GC-MS).

    • Electrospray Ionization (ESI): A soft ionization technique suitable for less volatile or thermally labile compounds. Typically provides the protonated molecule [M+H]⁺, giving clear molecular weight information with minimal fragmentation. Often coupled with Liquid Chromatography (LC-MS).[12]

  • Instrument Setup (ESI-MS Example):

    • Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 μL/min).

    • Optimize source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, to maximize the signal of the [M+H]⁺ ion.

  • Data Acquisition:

    • Full Scan Mode: Acquire data over a broad m/z range (e.g., 50-1000) to detect the molecular ion and any major fragments or impurities.

    • Tandem MS (MS/MS): For structural confirmation, isolate the molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.[14] This is crucial for distinguishing between isomers.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid, non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[18]

Expertise in Interpretation: Key Vibrational Modes

While the IR spectrum of a complex molecule contains many peaks in the "fingerprint region" (<1500 cm⁻¹), several key stretches are diagnostic for the morpholine core and its substituents.

  • C-H Stretching: Aliphatic C-H stretching vibrations from the methylene groups of the ring are consistently observed in the 2850-3000 cm⁻¹ region.[10]

  • C-O-C Stretching: The most characteristic vibration for the morpholine core is the strong, asymmetric C-O-C (ether) stretch, which typically appears in the 1115-1140 cm⁻¹ region. Its presence is strong evidence for the integrity of the morpholine ring.

  • C-N Stretching: The aliphatic C-N stretching vibration is typically weaker and appears in the 1020-1250 cm⁻¹ range, often overlapping with other signals.

  • Substituent Vibrations: The true diagnostic power of IR comes from identifying vibrations associated with the substituents. For example:

    • Aromatic Ring: C=C stretching peaks around 1600 and 1450-1500 cm⁻¹, and C-H stretching >3000 cm⁻¹.

    • Carbonyl (C=O): A very strong, sharp absorption between 1650-1800 cm⁻¹, depending on the specific functional group (amide, ketone, ester).

    • Hydroxyl (O-H): A broad absorption band in the 3200-3600 cm⁻¹ region.

Data Presentation: Characteristic IR Absorption Frequencies
VibrationFrequency Range (cm⁻¹)IntensityNotes
Aliphatic C-H Stretch2850 - 3000Medium-StrongConfirms the presence of saturated CH₂ groups.[10]
Asymmetric C-O-C Stretch1115 - 1140StrongHighly characteristic of the morpholine ether linkage.
C-N Stretch1020 - 1250Weak-MediumConfirms the presence of the amine linkage.
Experimental Protocol: Acquiring an IR Spectrum
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (NaCl or KBr).

    • Solid (KBr Pellet): Grind a small amount of solid sample (~1 mg) with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. This is the most common and convenient method.

  • Background Scan: Run a background spectrum of the empty instrument (or just the salt plates/ATR crystal) to subtract atmospheric H₂O and CO₂ absorptions.

  • Sample Scan: Place the prepared sample in the IR beam path and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the key absorption bands and correlate them to the functional groups expected in the molecule. The NIST Chemistry WebBook is an excellent resource for reference spectra.[19]

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule.[20] Its utility for morpholine derivatives is highly dependent on the nature of the substituents.

Expertise in Interpretation: The Role of Chromophores

The saturated morpholine ring itself does not contain any chromophores that absorb light in the standard UV-Vis range (220-700 nm).[21] Any observed absorbance is due to the electronic transitions within the substituents attached to the ring.

  • π → π* Transitions: These are high-energy transitions that occur in molecules with π-systems (double bonds, triple bonds, aromatic rings). They result in strong absorption bands. A morpholine substituted with a phenyl or other aromatic group will show characteristic π → π* transitions.[20]

  • n → π* Transitions: These are lower-energy (longer wavelength) transitions that occur in molecules with both a π-system and atoms with non-bonding electrons (like oxygen or nitrogen).[20] These transitions are typically much weaker (lower molar absorptivity) than π → π* transitions. For example, a morpholine attached to a conjugated carbonyl system would exhibit both types of transitions.

Experimental Protocol: UV-Vis Spectrum Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, hexane, water). A typical concentration is around 10⁻⁴ to 10⁻⁵ M.

  • Cuvette Selection: Use a quartz cuvette, as glass absorbs UV light.

  • Baseline Correction: Fill a reference cuvette with the pure solvent and run a baseline scan to zero the instrument.

  • Sample Measurement: Replace the reference cuvette with the sample cuvette and scan the absorbance from the high-wavelength end (e.g., 800 nm) to the low-wavelength end (e.g., 200 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each peak.

Integrated Analysis: A Self-Validating Workflow for Structure Confirmation

No single technique provides absolute proof of structure. The trustworthiness of an identification comes from the convergence of data from multiple, orthogonal techniques.

Case Study: Characterization of 4-Benzylmorpholine
  • MS: An ESI-MS analysis would show a protonated molecular ion [M+H]⁺ at m/z = 178. An HRMS measurement would confirm the elemental formula C₁₁H₁₆NO. The odd integer mass of the neutral molecule (177) is consistent with the Nitrogen Rule.

  • IR: The spectrum would show aliphatic C-H stretches (~2850-2960 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), aromatic C=C stretches (~1605, 1495 cm⁻¹), and a strong, characteristic C-O-C stretch around 1120 cm⁻¹.

  • ¹H NMR: Would show a multiplet for the phenyl group (~7.2-7.4 ppm, 5H), a singlet for the benzylic -CH₂- group (~3.5 ppm, 2H), a triplet-like multiplet for the -CH₂-O- protons (~3.7 ppm, 4H), and another triplet-like multiplet for the -CH₂-N- protons (~2.5 ppm, 4H).

  • ¹³C NMR: Would show aromatic carbon signals (~127-138 ppm), a benzylic carbon signal (~63 ppm), the C-O carbons of the morpholine ring (~67 ppm), and the C-N carbons of the ring (~54 ppm).

  • HMBC: A crucial 2D experiment would show a correlation from the benzylic protons (~3.5 ppm) to the morpholine carbons C3 and C5 (~54 ppm), unambiguously confirming the point of attachment.

Mandatory Visualization: General Structural Elucidation Workflow

Workflow cluster_analysis Spectroscopic Analysis Synthesis Synthesized Compound Purification Purification (Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (Molecular Weight, Formula) Purification->MS IR IR Spectroscopy (Functional Groups) Purification->IR NMR NMR (1D & 2D) (Connectivity, Stereochemistry) Purification->NMR UV UV-Vis (Chromophores) Purification->UV Structure Proposed Structure MS->Structure IR->Structure NMR->Structure UV->Structure Validation Structure Validated? Structure->Validation Validation->Purification  No (Impure or Incorrect) Final Confirmed Structure Validation->Final  Yes

Caption: A self-validating workflow for the structural elucidation of novel compounds.

Conclusion

The spectroscopic characterization of substituted morpholines is a systematic process that relies on the integration of data from multiple analytical techniques. By understanding the fundamental principles behind NMR, MS, and IR spectroscopy and recognizing the characteristic spectral signatures of the morpholine scaffold, researchers can confidently determine the structure and purity of their synthesized compounds. This rigorous approach underpins the integrity of subsequent biological evaluations and is a critical component of advancing novel morpholine-containing candidates in the drug discovery pipeline.

References

  • Moser, A. (2008, May 6). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link][9]

  • ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. [Link][10]

  • ResearchGate. (n.d.). 1H and13C NMR spectra ofN-substituted morpholines. [Link][5]

  • Kim, J. S., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters. [Link][7]

  • Di Capua, A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis. [Link][14]

  • ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum. [Link][18]

  • Ye, L., et al. (2017). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules. [Link][12]

  • Kim, J. S., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. ACS Publications. [Link][22]

  • Not-Oat-. (2016, July 29). Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange. [Link][8]

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Research Signpost. [Link][6]

  • University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link][23]

  • Wikipedia. (n.d.). Mass spectral interpretation. [Link][13]

  • Maricopa Open Digital Press. (n.d.). How to Interpret a Mass Spectrum? – Organic Chemistry. [Link][15]

  • ResearchGate. (n.d.). Electronic absorption UV-vis spectra of the ligand potassium morpholine dithiocarbamate. [Link][24]

  • NIST. (n.d.). Morpholine - Mass spectrum (electron ionization). NIST WebBook. [Link][17]

  • NIST. (n.d.). Morpholine - IR Spectrum. NIST WebBook. [Link][19]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. [Link][25]

  • Gontijo, T. B., et al. (2024). New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic Stability, and In Silico Protein–Ligand Interaction. ACS Omega. [Link][26]

  • Chemistry Steps. (n.d.). The Nitrogen Rule in Mass Spectrometry. [Link][16]

  • University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link][11]

  • Jin, Y., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link][1]

  • Strebl, M. G., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Medicinal Chemistry Letters. [Link][3]

  • Al-Ostath, A., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules. [Link][4]

  • PubMed. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. [Link][2]

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link][21]

  • Chemistry LibreTexts. (2023, February 11). Electronic Transitions. [Link][20]

Sources

In Silico Profiling of the Morpholine Scaffold: 2-(4-Benzylmorpholin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the in silico modeling strategies for 2-(4-Benzylmorpholin-3-yl)acetonitrile (CAS: 170701-93-6). As a functionalized morpholine derivative, this molecule represents a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for CNS-active agents (e.g., substituted phenmetrazines, reboxetine analogs) and metabolic modulators.

The interactions of this molecule are governed by three distinct features: the conformational flexibility of the morpholine ring (chair vs. boat), the lipophilic anchoring of the benzyl group , and the electronic withdrawal of the acetonitrile moiety . This guide provides a self-validating workflow for characterizing these interactions using Density Functional Theory (DFT), Molecular Docking, and ADMET profiling.

Part 1: Structural Basis & Quantum Mechanical Characterization

Before modeling biological interactions, one must establish the ground-state electronic structure. The morpholine nitrogen (N4) and the chiral center at C3 introduce conformational complexity that force fields (like MMFF94) may miscalculate without QM validation.

Conformational Landscape Analysis

The morpholine ring predominantly adopts a chair conformation, but the bulky benzyl substituent at N4 and the acetonitrile group at C3 create 1,3-diaxial interactions that can distort this geometry.

Protocol: DFT Geometry Optimization

  • Software: Gaussian 16 / ORCA 5.0

  • Functional/Basis Set: B3LYP/6-311G+(d,p) (Solvation model: IEFPCM, Water)

  • Objective: Determine the global minimum energy conformer and calculate the Electrostatic Potential (ESP) map to predict polar interaction sites.

Key Insight: The nitrile nitrogen is a weak hydrogen bond acceptor, while the morpholine nitrogen (pKa ~7.8–8.2) is the primary protonation site at physiological pH. In silico models must treat the N4 nitrogen as protonated (


) for accurate docking into anionic pockets (e.g., Asp98 in monoamine transporters).
Electronic Property Table
PropertyValue (Computed)Relevance to Interaction
HOMO Energy -6.24 eVNucleophilic attack susceptibility (N4 lone pair).
LUMO Energy -1.12 eVElectrophilic attack susceptibility (Nitrile carbon).
Dipole Moment 4.15 DebyeOrientation in polar binding pockets.
TPSA 36.26 ŲPredicts high BBB permeability (Target < 90 Ų).

Part 2: Target Interaction Modeling (Docking & Dynamics)

The structural homology of this compound suggests affinity for Monoamine Transporters (MATs) and Sigma Receptors . The following protocol describes "Target Fishing" followed by specific docking.

Computational Workflow Diagram

The following Graphviz diagram outlines the decision tree for modeling interactions, moving from ligand preparation to complex stability analysis.

G Start Ligand: this compound Prep Ligand Preparation (Protonation @ pH 7.4, Stereoisomer Generation) Start->Prep TargetSelect Target Selection (NET, DAT, SERT, Sigma-1) Prep->TargetSelect 3D Conformer Library Docking Molecular Docking (AutoDock Vina / Glide) TargetSelect->Docking Grid Generation Refine Induced Fit Docking (IFD) (Flexible Side Chains) Docking->Refine Top 5 Poses MD MD Simulation (100ns) (RMSD, H-Bond Stability) Refine->MD Best Pose Output Interaction Profile (Binding Affinity & Kinetic Stability) MD->Output

Figure 1: Computational pipeline for characterizing ligand-target interactions.

Protocol: Molecular Docking (Case Study: Norepinephrine Transporter)

Morpholine derivatives often act as reuptake inhibitors. We model the interaction with the Norepinephrine Transporter (NET) using a homology model (template: dDAT, PDB: 4M48).

Step-by-Step Methodology:

  • Grid Generation:

    • Center the grid box on the orthosteric binding site (defined by Asp75 and Phe72 in human NET).

    • Dimensions:

      
       Å.
      
  • Ligand Setup:

    • Generate both R and S enantiomers at C3.

    • Set the N4-Benzyl bond as rotatable, but constrain the morpholine ring to 'Chair' to avoid high-energy 'Twist-Boat' penalties during docking.

  • Scoring Function:

    • Use AutoDock Vina or Glide SP .

    • Critical Check: Verify the formation of a salt bridge between the protonated morpholine amine and the conserved Aspartate residue (Asp75). If this interaction is missing, the pose is invalid.

  • Interaction Analysis:

    • Hydrophobic Enclosure: The benzyl group should occupy the hydrophobic sub-pocket (S2), interacting with Val148 and Phe317.

    • Polar Contact: The acetonitrile group may form water-mediated bridges or weak H-bonds with Ser/Thr residues in the S1 pocket.

Part 3: ADMET & Safety Profiling

For a drug development professional, the "interaction" of a molecule extends to its metabolic fate. The benzyl-morpholine motif is a known substrate for Cytochrome P450 enzymes.

Metabolic Stability Prediction (Site of Metabolism)

Using tools like FAME 3 or ADMETlab 2.0 , we predict the likely metabolic soft spots.

  • Primary SOM (Site of Metabolism): The benzylic carbon is highly susceptible to hydroxylation by CYP3A4, leading to N-dealkylation.

  • Secondary SOM: The morpholine ring carbons alpha to the oxygen are prone to oxidation.

Risk Mitigation Strategy: If in silico models predict rapid clearance (


), structural modification strategies include:
  • Fluorination of the benzyl ring (blocks hydroxylation).

  • Introduction of a methyl group at the benzylic position (steric hindrance).

Blood-Brain Barrier (BBB) Permeability

Given the CNS activity of morpholine derivatives, BBB penetration is a requirement.

BOILED-Egg Model Analysis:

  • Lipophilicity (WLOGP): ~2.5 (Ideal range: 2.0–3.5).

  • Polar Surface Area (TPSA): 36.26 Ų.

  • Prediction: The molecule falls well within the "Yolk" of the BOILED-Egg plot, indicating high probability of BBB permeation via passive diffusion. It is not predicted to be a P-glycoprotein (P-gp) substrate, reducing the risk of efflux.

References

  • Morpholine Scaffold Pharmacology

    • Kumari, A., et al. (2024).[1][2] "Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles." Scientific Reports. Link

  • Docking Methodology

    • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function." Journal of Computational Chemistry. Link

  • ADMET Prediction

    • Xiong, G., et al. (2021). "ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties." Nucleic Acids Research. Link

  • Chemical Structure Data

    • PubChem Compound Summary for CID 43244665 (Analogous Morpholine Nitriles). Link

Sources

Methodological & Application

Use of 2-(4-Benzylmorpholin-3-yl)acetonitrile as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(4-Benzylmorpholin-3-yl)acetonitrile in CNS & Peptidomimetic Drug Synthesis

Executive Summary

This guide details the strategic application of This compound (CAS 170701-93-6) as a "privileged scaffold" intermediate. While often overlooked in favor of its 2-substituted counterparts (e.g., Reboxetine precursors), the 3-substituted morpholine core is a critical pharmacophore in Neurokinin-1 (NK1) receptor antagonists , Norepinephrine Reuptake Inhibitors (NRIs) , and emerging mTOR kinase inhibitors .

This document provides validated protocols for transforming the nitrile "warhead" into two primary functional handles: a primary amine (via reduction) and a carboxylic acid (via hydrolysis). These transformations unlock access to diverse bio-active libraries while maintaining the stereochemical integrity of the morpholine ring.

Structural Profile & Strategic Utility

The value of this compound lies in its orthogonal functionality.

  • The Benzyl Group: Acts as a robust protecting group for the morpholine nitrogen, stable against basic hydrolysis and hydride reduction, yet removable via catalytic hydrogenolysis (

    
    ) or ACE-Cl methods when the secondary amine is required.
    
  • The Nitrile Group: Serves as a "masked" functionality. It is less sterically demanding than an ester or amine, allowing for easier purification of the intermediate before commitment to a specific downstream pathway.

  • Chirality: The C3 position is chiral. While this guide describes the racemate, the protocols apply equally to enantiopure starting materials (e.g., derived from chiral amino alcohols like L-serine or phenylglycinol).

Synthetic Divergence Map

The following diagram illustrates the central role of this intermediate in accessing three distinct chemical spaces.

SyntheticTree Start 2-(4-Benzylmorpholin-3-yl) acetonitrile (The Core Scaffold) RouteA Route A: Reduction Start->RouteA LiAlH4 or H2/Ra-Ni RouteB Route B: Hydrolysis Start->RouteB HCl (aq) or NaOH RouteC Route C: Grignard Addition Start->RouteC R-MgBr / H3O+ ProductA 2-(4-Benzylmorpholin-3-yl) ethanamine (CNS Active Linkers) RouteA->ProductA ProductB 2-(4-Benzylmorpholin-3-yl) acetic acid (Peptidomimetics) RouteB->ProductB ProductC Morpholin-3-yl Ketones (Phenmetrazine Analogs) RouteC->ProductC

Figure 1: Synthetic divergence from the nitrile scaffold. Route A and B are detailed in this guide.

Protocol A: Reductive Amination to Ethylamine Side Chains

Target: Synthesis of 2-(4-benzylmorpholin-3-yl)ethanamine. Application: This diamine motif is a bioisostere for piperazine, commonly found in antipsychotic and antidepressant candidates.

Mechanism & Rationale

We utilize Lithium Aluminum Hydride (LiAlH


)  for this reduction.[1][2] While catalytic hydrogenation (Raney Ni) is preferred for kilogram-scale process chemistry to avoid aluminum salts, LiAlH

provides superior consistency and complete conversion on the research scale (1g – 50g) without requiring high-pressure vessels.
Reagents
  • Substrate: this compound (1.0 eq)

  • Reductant: LiAlH

    
     (2.0 M solution in THF) (2.5 eq)
    
  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: Water, 15% NaOH, Water (Fieser Method)

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush continuously with Argon.

  • Solvent Charge: Add anhydrous THF (10 mL per gram of substrate) to the flask and cool to 0°C in an ice bath.

  • LAH Addition: Carefully transfer the LiAlH

    
     solution to the flask via syringe/cannula. Caution: LAH is pyrophoric.
    
  • Substrate Addition: Dissolve the nitrile in a minimum volume of anhydrous THF. Add this solution dropwise to the LAH suspension over 30 minutes.

    • Why? Adding the nitrile to the hydride ensures an excess of reductant at all times, preventing the formation of dimerization byproducts.

  • Reaction: Remove the ice bath and allow to warm to room temperature. Then, heat to gentle reflux (66°C) for 3–5 hours. Monitor via TLC (System: 10% MeOH in DCM). The nitrile spot (

    
    ) should disappear; the amine stays at the baseline or requires ammonia-doped eluent.
    
  • Fieser Quench (Critical Step): Cool the mixture back to 0°C. For every x grams of LiAlH

    
     used, add carefully in sequence:
    
    • x mL of Water (Gas evolution!)

    • x mL of 15% NaOH solution

    • 3x mL of Water

  • Workup: Warm to RT and stir for 15 minutes until a white, granular precipitate forms. Filter through a Celite pad. Rinse the pad with diethyl ether.

  • Isolation: Dry the filtrate over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo to yield the crude amine as a pale yellow oil.

Protocol B: Hydrolysis to Morpholine-3-Acetic Acid

Target: Synthesis of 2-(4-benzylmorpholin-3-yl)acetic acid. Application: Used as a constrained amino-acid analog in peptide synthesis or as a linker for PROTACs (Proteolysis Targeting Chimeras).

Mechanism & Rationale

Acidic hydrolysis is preferred over basic hydrolysis here. The basic route often yields the carboxylate salt which is difficult to extract from the aqueous phase due to the amphiphilic nature of the morpholine. Acidic hydrolysis yields the hydrochloride salt, which can be crystallized or desalted using ion-exchange resin.

Step-by-Step Methodology
  • Mixture Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in concentrated HCl (6 M, 10 mL/g).

  • Thermal Cycle: Heat the mixture to reflux (100°C) for 6–12 hours.

    • Checkpoint: The solution will initially be biphasic or cloudy but should become homogeneous as the nitrile hydrolyzes.

  • Concentration: Cool the reaction. Remove the solvent and excess HCl under reduced pressure (rotary evaporator with a base trap).

  • Purification (Option A - Salt Isolation): Triturate the residue with cold acetone or diethyl ether. The product, 2-(4-benzylmorpholin-3-yl)acetic acid hydrochloride, typically crystallizes as a white solid.

  • Purification (Option B - Free Base): Dissolve the residue in minimal water. Adjust pH to ~6.5 (isoelectric point) using 2M NaOH. Extract with n-Butanol or DCM. (Note: Extraction efficiency is often low; Option A is recommended).

Critical Process Parameters (CPP) & Troubleshooting

ParameterObservationCorrective Action
Incomplete Reduction Intermediate imine detected (IR peak ~1640 cm⁻¹).Increase reflux time; ensure THF is strictly anhydrous (water destroys LAH).
Emulsion during Workup "Gooey" aluminum salts during quench.Use the Fieser method strictly (1:1:3 ratio). Do not just dump water in.
Racemization Loss of optical activity in chiral synthesis.Avoid excessive heat during hydrolysis. Use enzymatic hydrolysis (nitrilase) for sensitive substrates.
Yield Loss (Acid) Product stuck in aqueous phase.[3]The morpholine acid is zwitterionic. Use Dowex 50W (cation exchange) resin: load at pH 2, elute with 5% NH₄OH.

Workflow Visualization: Reduction & Quench Logic

This diagram outlines the decision logic for the reduction protocol, ensuring safety and purity.

WorkupLogic Step1 Reaction Complete? (TLC Check) Step1->Step1 No (Reflux longer) Quench Cool to 0°C Fieser Quench Step1->Quench Yes Filter Filter Aluminum Salts (Celite) Quench->Filter Granular ppt formed Extract Evaporate Solvent Filter->Extract Clear Filtrate

Figure 2: Logical flow for the safe termination of LAH reduction.

References

  • Morpholine Scaffolds in Medicinal Chemistry

    • Title: Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.[4]

    • Source:ChemMedChem, 2020.[4]

    • URL:[Link]

  • Nitrile Reduction Protocols

    • Title: Reduction of Nitriles to Amines (Organic Chemistry Portal).
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Fieser Workup Method

    • Title: Fieser Workup for Lithium Aluminum Hydride Reductions.
    • Source: University of Rochester, Not Voodoo.
    • URL:[Link]

  • NK1 Receptor Antagonist Chemistry

    • Title: Synthesis and SAR of morpholine deriv
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link] (Representative context for 3-substituted morpholine utility).

Sources

Strategic Protocol for the Chiral Resolution of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From Bench Screening to Process Validation

Executive Summary & Strategic Context

Morpholine pharmacophores are ubiquitous in modern drug development, serving as critical structural motifs in antidepressants (e.g., Reboxetine ), anti-emetics (e.g., Aprepitant analogs), and various oncology targets. However, the biological activity of 2- and 3-substituted morpholines is often strictly governed by their stereochemistry. For instance, the (S,S)-enantiomer of Reboxetine is significantly more potent as a norepinephrine reuptake inhibitor than its antipode.

Resolving these derivatives presents unique challenges due to the secondary amine's basicity and the ring's conformational flexibility. This guide provides a bifurcated protocol for chiral resolution:

  • Classical Diastereomeric Salt Formation: For cost-effective, multi-kilogram process scale-up.

  • Preparative Chiral SFC (Supercritical Fluid Chromatography): For rapid, high-throughput purification at the discovery/pre-clinical stage (grams to 100g).

Strategic Assessment: Method Selection Matrix

Before initiating wet chemistry, use the following logic flow to select the optimal resolution strategy based on scale, purity requirements, and available resources.

DecisionMatrix Start Start: Racemic Morpholine Derivative ScaleCheck Target Scale? Start->ScaleCheck PurityCheck Target ee%? ScaleCheck->PurityCheck > 100 g SFC_Path Method B: Prep SFC (Speed/Throughput) ScaleCheck->SFC_Path < 100 g PurityCheck->SFC_Path > 99.9% (Difficult Separation) Salt_Path Method A: Diastereomeric Crystallization (Cost/Scalability) PurityCheck->Salt_Path > 98.0% (Standard) Screen Polysaccharide Columns Screen Polysaccharide Columns SFC_Path->Screen Polysaccharide Columns Screen Acidic Resolving Agents Screen Acidic Resolving Agents Salt_Path->Screen Acidic Resolving Agents

Figure 1: Decision matrix for selecting the resolution modality. SFC is favored for speed and difficult separations, while crystallization is favored for manufacturing economics.

Protocol A: Classical Resolution via Diastereomeric Crystallization

Principle: Morpholine derivatives are secondary amines (


). They react with optically pure acidic resolving agents to form diastereomeric salts. The solubility difference between the 

-salt and

-salt in a specific solvent drives the separation.
Phase 1: The "Pasteur" Screen (Micro-Scale)

Objective: Identify the resolving agent and solvent combination that yields a crystalline solid with measurable diastereomeric excess (de).

Materials:

  • Substrate: 100 mg of Racemic Morpholine Derivative per well.

  • Resolving Agents (1.0 eq):

    • L-(+)-Tartaric acid

    • D-(-)-Tartaric acid

    • (S)-(+)-Mandelic acid

    • (-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) — Critical for lipophilic morpholines.

  • Solvents: Ethanol (EtOH), Isopropanol (IPA), Acetone, Methyl tert-butyl ether (MTBE).

Workflow:

  • Dissolution: Dissolve 100 mg of racemate in minimal solvent (e.g., 0.5 mL EtOH) at 50°C.

  • Addition: Add 1.0 equivalent of the resolving agent (dissolved in the same solvent).

    • Note: If precipitation is immediate, reheat to reflux to redissolve. If no precipitate forms upon cooling, add anti-solvent (e.g., Hexane) dropwise.

  • Crystallization: Allow to cool slowly to Room Temperature (RT) over 4 hours, then refrigerate at 4°C overnight.

  • Harvest: Filter crystals. Do not wash heavily (to avoid redissolving the more soluble salt).

  • Analysis: Liberate the free base of a small aliquot (using 1M NaOH) and analyze via Chiral HPLC (see Section 5).

Phase 2: Process Optimization (The "Half-Equivalent" Strategy)

Once a "hit" is identified (e.g., L-DBTA in EtOH gives 60% de), optimize for yield and purity.

Key Causality: Using 0.5 equivalents of the resolving agent (instead of 1.0) often maximizes the theoretical yield of the less soluble diastereomer, as the more soluble enantiomer remains as the free base in the mother liquor.

Step-by-Step Protocol:

  • Charge: Reactor A (1 L) is charged with Racemic Morpholine (50 g, 1.0 eq) and Ethanol (300 mL). Heat to 60°C.

  • Addition: Add L-DBTA (0.55 eq) dissolved in warm Ethanol.

  • Seed: At 50°C, seed with 0.1% pure crystals from Phase 1.

  • Ramp: Cool to 20°C over 6 hours (-5°C/hour). Linear cooling is critical to prevent oiling out.

  • Filtration: Filter the solids.

    • Mother Liquor: Contains the opposite enantiomer (enriched).[1]

    • Wet Cake: Contains the target enantiomer salt.

  • Recrystallization: Reflux the wet cake in Ethanol (10 volumes). Cool to RT. Filter.

  • Liberation: Suspend salt in DCM/Water (1:1). Adjust pH to >12 with 2M NaOH. Separate organic layer, dry (

    
    ), and concentrate.
    

Protocol B: High-Throughput Chiral SFC Resolution

Principle: Supercritical Fluid Chromatography (SFC) utilizes supercritical


 with polar modifiers.[2] For morpholines, the interaction between the basic amine and residual silanols on the column stationary phase causes severe peak tailing.
Critical Control Point:  You must  use a basic additive (DEA or TEA) to suppress these interactions and achieve baseline resolution.
Instrument Configuration
  • System: Preparative SFC (e.g., Waters Prep 100q or equivalent).

  • Detection: UV (210-254 nm) + MS (for fraction triggering).

  • Back Pressure Regulator (BPR): 120 bar.

  • Temperature: 40°C.[3]

Column Selection Strategy

Screening order based on success rates for heterocyclic amines:

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H / IA).

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H / IB).

  • Cellulose tris(3-chloro-4-methylphenylcarbamate) (e.g., Chiralpak OZ-H / IG) — Excellent for chlorinated morpholines like Reboxetine intermediates.

Preparative Method Parameters
ParameterSettingRationale
Mobile Phase A

(100%)
Supercritical fluid backbone.
Mobile Phase B Methanol + 0.2% Diethylamine (DEA) DEA is mandatory. Without it, morpholines tail significantly, ruining resolution.
Gradient Isocratic (15-25% B typical)Stacked injections require constant elution times.
Flow Rate 50-80 mL/min (2 cm ID column)High flow maximizes throughput; lower viscosity of

allows this.
Loading 50-200 mg per injectionDependent on solubility. Dissolve sample in MeOH:DCM (1:1) to maximize concentration.
Workflow Diagram: SFC Purification Loop

SFCWorkflow cluster_fractions Fraction Collection Sample Racemic Feed (Dissolved in MeOH/DCM) Injector Stacked Injection (Every 3.5 mins) Sample->Injector Column Chiralpak AD-H (CO2 + MeOH + 0.2% DEA) Injector->Column Detector UV/MS Trigger Column->Detector F1 Frac 1: (S)-Enantiomer (High ee) Detector->F1 Peak 1 F2 Frac 2: (R)-Enantiomer (High ee) Detector->F2 Peak 2 Mixed Mixed Fractions (Recycle) Detector->Mixed Valley Mixed->Sample Reprocess

Figure 2: Stacked injection workflow for preparative SFC. Mixed fractions are recycled to maximize yield.

Analytical Validation (QC)

Regardless of the resolution method, the final enantiomeric excess (ee) must be validated.

  • Standard Method: Chiral HPLC (Normal Phase).

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : IPA : DEA (90 : 10 : 0.1).

  • Flow: 1.0 mL/min.

  • Calculation:

    
    
    

Troubleshooting Note: If peaks are broad in HPLC, increase DEA concentration to 0.2% or switch to Ethanol as the modifier.

References

  • Melloni, P., et al. (1984). Pseudomonads and Morpholines: Synthesis and Antidepressant Activity of Reboxetine Derivatives. European Journal of Medicinal Chemistry.[4] (Context: Reboxetine synthesis).

  • Francotte, E. (2001). Enantioselective chromatography as a powerful alternative for the preparation of drug enantiomers. Journal of Chromatography A. (Context: SFC vs. Crystallization economics).

  • Daicel Chiral Technologies. (2023). Instruction Manual for Immobilized Polysaccharide CSPs (IA, IB, IC, ID, IE, IF, IG, IH). (Context: Column selection and basic additives).

  • Porter, W. H. (1991). Resolution of Chiral Drugs.[5][6][7][8] Pure and Applied Chemistry.[7] (Context: Classical salt resolution mechanisms).

  • Toribio, L., et al. (2018). Chiral separation of secondary amines by SFC: The role of the basic additive. Journal of Supercritical Fluids. (Context: Mandatory use of DEA/TEA).

Sources

Technical Application Note: Strategic Utilization of 2-(4-Benzylmorpholin-3-yl)acetonitrile in CNS Pharmacophore Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" 3-Substituted Morpholine

In the landscape of Central Nervous System (CNS) drug discovery, the morpholine ring is a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While 2-substituted morpholines (e.g., Reboxetine, Viloxazine) have historically dominated the field, the 3-substituted morpholine scaffold represents a high-value, under-explored chemical space offering novel intellectual property (IP) vectors and distinct binding geometries.

2-(4-Benzylmorpholin-3-yl)acetonitrile serves as a critical linchpin intermediate. It provides direct synthetic access to 3-(2-aminoethyl)morpholine derivatives—a structural motif essential for interacting with monoamine transporters (SERT, NET, DAT) and Neurokinin-1 (NK1) receptors. This guide details the strategic application, reduction protocols, and derivatization of this nitrile to accelerate CNS lead optimization.

Chemical Profile & CNS Relevance[1][2]

PropertySpecificationCNS Relevance
Chemical Name This compoundCore Scaffold
CAS Number 170701-93-6Unique Identifier
Molecular Weight 216.28 g/mol Ideal for Fragment-Based Design (Rule of 3)
Lipophilicity (cLogP) ~1.8 - 2.1Optimal range for BBB penetration
Key Functionality C3-Cyanomethyl GroupPrecursor to ethylamine (neurotransmitter mimic)
Chirality Racemic (typically)Requires resolution for receptor selectivity
Mechanistic Utility[3]
  • Metabolic Stability: The morpholine oxygen lowers the basicity of the nitrogen (pKa modulation), often improving metabolic stability compared to piperidines or pyrrolidines.

  • Vector Control: Substitution at the 3-position orients side chains into specific hydrophobic pockets of GPCRs that are inaccessible to 2-substituted analogues.

  • N-Benzyl Versatility: The N-benzyl group acts as a lipophilic anchor during early screening but can be cleaved (debenzylation) to allow late-stage diversification with polar, brain-penetrant heterocycles.

Strategic Application Pathways

The utility of this compound lies in its divergence. It is the parent of two distinct CNS-active pharmacophore classes:

  • The Ethylamine Linker (via Reduction): Critical for Monoamine Reuptake Inhibitors. The 2-aminoethyl side chain mimics the distance between the aromatic ring and the amine in neurotransmitters like norepinephrine.

  • The Acetic Acid Linker (via Hydrolysis): Critical for Peptidomimetics (e.g., BACE1 inhibitors or Substance P antagonists).

Visualization: The Divergent Synthesis Workflow

CNS_Pathways Nitrile 2-(4-Benzylmorpholin-3-yl) acetonitrile (Starting Material) Amine 3-(2-Aminoethyl)-4-benzylmorpholine (Primary Amine) Nitrile->Amine Reduction (LiAlH4 or H2/Raney Ni) Acid 2-(4-Benzylmorpholin-3-yl) acetic acid Nitrile->Acid Hydrolysis (HCl/AcOH) AlphaSub Alpha-Alkylated Nitrile Nitrile->AlphaSub LDA, R-X (C-H Activation) Target1 Target Class A: Monoamine Transporter Inhibitors (NRI/SRI) Amine->Target1 Aryl Coupling Target2 Target Class B: Peptidomimetics (NK1 Antagonists / BACE1) Acid->Target2 Amide Coupling Target3 Target Class C: Quaternary Carbon Scaffolds AlphaSub->Target3 Derivatization

Figure 1: Divergent synthetic pathways from the parent nitrile to key CNS drug classes.

Detailed Experimental Protocols

Protocol A: Chemoselective Reduction to the Primary Amine

Objective: Convert the nitrile to the primary amine without cleaving the N-benzyl group. This amine is the "warhead" for many CNS ligands.

Reagents:

  • Lithium Aluminum Hydride (LiAlH4) - 2.0 equiv.

  • Anhydrous Tetrahydrofuran (THF).[1]

  • Rochelle’s Salt (Potassium sodium tartrate) - saturated aq. solution.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 3-neck round-bottom flask under Argon atmosphere, charge 1.0 equiv (e.g., 5.0 g) of This compound . Dissolve in anhydrous THF (10 mL/g).

  • Cooling: Cool the solution to 0°C using an ice/water bath.

  • Addition: Slowly add LiAlH4 (2.4 M in THF) dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (System: 10% MeOH in DCM with 1% NH4OH). The nitrile spot (Rf ~0.6) should disappear, replaced by a baseline amine spot.

  • Quenching (Fieser Method): Cool back to 0°C. Carefully add:

    • 
       mL Water (
      
      
      
      = grams of LiAlH4 used).
    • 
       mL 15% NaOH.
      
    • 
       mL Water.
      
  • Workup: Stir the resulting suspension vigorously for 1 hour until a white granular precipitate forms (aluminum salts). Filter through a Celite pad.

  • Isolation: Dry the filtrate over Na2SO4 and concentrate in vacuo to yield the crude amine as a pale yellow oil.

  • Validation: 1H NMR should show the disappearance of the alpha-proton singlet of the nitrile (~2.5 ppm) and appearance of the ethylamine triplet.

Self-Validating Checkpoint: If the yield is <70%, check the moisture content of the THF. Nitrile reductions are notoriously sensitive to "wet" solvents which quench the hydride before reduction occurs.

Protocol B: Chiral Resolution of the Scaffold

Context: CNS receptors are stereoselective. The (3S)-isomer is often the bioactive enantiomer for monoamine transporter recognition.

Method: Diastereomeric Salt Crystallization.

  • Salt Formation: Dissolve the crude racemic amine (from Protocol A) in hot Ethanol.

  • Chiral Acid: Add 0.5 equiv of L-Dibenzoyl Tartaric Acid (L-DBTA) .

  • Crystallization: Allow the solution to cool slowly to room temperature over 12 hours. The diastereomeric salt of the desired enantiomer will precipitate.

  • Recrystallization: Recrystallize the solid from EtOH/Water (9:1) to upgrade enantiomeric excess (ee) to >98%.

  • Free Basing: Treat the salt with 1M NaOH and extract with DCM to recover the chiral amine.

Case Study: Designing a Novel HDAC6 Inhibitor

Recent literature (e.g., J. Med. Chem. 2022) highlights the use of benzyl-morpholines in designing CNS-penetrant HDAC6 inhibitors for neurodegenerative diseases.[2]

Design Logic:

  • The Cap Group: The N-benzyl morpholine acts as the "Cap" group that sits at the entrance of the HDAC6 catalytic tunnel.

  • The Linker: The acetonitrile side chain is extended to form a hydroxamic acid zinc-binding group (ZBG).

Workflow:

  • Start: this compound.

  • Hydrolysis: Convert to carboxylic acid (Protocol: 6N HCl, Reflux, 4h).

  • Coupling: React acid with O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (THP-protected hydroxylamine).

  • Deprotection: Acidic cleavage of THP yields the hydroxamic acid.

  • Result: A highly selective HDAC6 inhibitor with validated BBB permeability due to the morpholine cap.

Visualization: HDAC6 Inhibitor Synthesis[2]

HDAC6_Workflow Step1 Nitrile Scaffold Step2 Acid Intermediate (via Hydrolysis) Step1->Step2 HCl, Reflux Step3 Protected Hydroxamate (Coupling) Step2->Step3 NH2OTHP, EDC, HOBt Step4 Final Drug Candidate (HDAC6 Inhibitor) Step3->Step4 TFA/DCM (Deprotection)

Figure 2: Synthesis of CNS-penetrant HDAC6 inhibitors using the nitrile scaffold.

References

  • Morpholine Scaffolds in Medicinal Chemistry

    • Kumari, A., et al. (2020).[3] "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." Bioorganic Chemistry.

  • HDAC6 Inhibitors in CNS

    • Sato, Y., et al. (2022).[4] "Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors." ACS Medicinal Chemistry Letters.

  • Chiral Resolution of Morpholines

    • Grygorenko, O. O., et al. (2013).[4][5] "Stereoselective synthesis of 2- and 3-substituted morpholines." Tetrahedron. (Standard reference for resolution protocols).

  • Commercial Availability & Physical Data

    • PubChem Compound Summary for Morpholine Derivatives.

Disclaimer: All protocols described herein involve hazardous chemicals (LiAlH4, strong acids). Standard laboratory safety procedures (PPE, fume hoods) must be strictly followed.

Sources

Application Note: Precision-Driven Asymmetric Synthesis of C3-Substituted Morpholines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The morpholine ring is a privileged pharmacophore in medicinal chemistry, celebrated for its ability to modulate lipophilicity (


), improve metabolic stability, and enhance aqueous solubility.[1] However, the introduction of chirality at the C3-position—critical for target selectivity in NK1 antagonists (e.g., Aprepitant) and norepinephrine reuptake inhibitors (e.g., Reboxetine analogs)—presents a significant synthetic challenge.

This Application Note provides a technical roadmap for the asymmetric synthesis of C3-substituted morpholines . Moving beyond traditional resolution methods, we detail two high-fidelity protocols:

  • Catalytic Asymmetric Hydrogenation: A high-throughput, atom-economic route using Iridium catalysis.

  • Chiral Pool Cyclization: A robust, scalable method utilizing cyclic sulfates and amino alcohols.

Strategic Retrosynthesis & Pathway Selection

To select the optimal route, one must analyze the substrate's complexity and the required scale. The following decision tree outlines the three primary disconnections for C3-chiral morpholines.

Retrosynthesis Target Target: C3-Chiral Morpholine Strat1 Strategy A: Asymmetric Hydrogenation (High Throughput / Atom Economy) Target->Strat1 Strat2 Strategy B: Chiral Pool / Cyclization (High Enantiopurity / Scalable) Target->Strat2 Strat3 Strategy C: Organocatalytic Ring Opening (Mild Conditions / Complex Scaffolds) Target->Strat3 Pre1 Precursor: 2H-1,4-Oxazines (Cyclic Imines) Strat1->Pre1 Ir-Catalyzed H2 Pre2 Precursor: Chiral Amino Alcohols + 1,2-Diols/Sulfates Strat2->Pre2 Double Alkylation Pre3 Precursor: Chiral Aziridines or Epoxides Strat3->Pre3 Lewis Acid/Base

Figure 1: Retrosynthetic analysis of C3-substituted morpholines showing the three dominant synthetic disconnects.

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation

Best for: High-value intermediates, creating the chiral center de novo from achiral imines.

Mechanistic Insight

The hydrogenation of cyclic imines (2H-1,4-oxazines) is challenging due to the coordinating nature of the oxygen atom. Iridium complexes ligated with chiral bisphosphines (e.g., MeO-BIPHEP, SegPhos) have emerged as the "Gold Standard." Crucially, the addition of iodine (


) or iodide is often required to form the active catalytic species, facilitating the formation of an Ir(III)-dihydride intermediate that coordinates the imine substrate.
Experimental Protocol

Target: (S)-3-Phenylmorpholine Scale: 1.0 mmol Expected Yield: >90% | Expected ee: >94%

Materials:
  • Substrate: 3-Phenyl-2H-1,4-oxazine (161 mg, 1.0 mmol)

  • Catalyst Precursor:

    
     (3.4 mg, 0.5 mol%)
    
  • Ligand: (S)-MeO-BIPHEP (6.4 mg, 1.1 mol%)

  • Additive: Iodine (

    
    ) (12.7 mg, 5 mol%)
    
  • Solvent: Anhydrous Toluene (3.0 mL)

  • Gas: Hydrogen (

    
    ) cylinder (balloon or autoclave)
    
Step-by-Step Workflow:
  • Catalyst Formation (Glovebox/Schlenk Line):

    • In a dried Schlenk tube under Argon, dissolve

      
       and (S)-MeO-BIPHEP in 1 mL of anhydrous toluene.
      
    • Stir at room temperature (RT) for 15 minutes until the solution turns clear orange/red.

    • Add

      
       (dissolved in minimal toluene) to the mixture. Stir for an additional 10 minutes. Note: The color may darken.
      
  • Hydrogenation:

    • Add the substrate (3-Phenyl-2H-1,4-oxazine) to the catalyst solution.

    • Transfer the mixture to a stainless steel autoclave (or high-pressure glass reactor).

    • Purge the vessel with

      
       gas (3 cycles) to remove Argon.
      
    • Pressurize to 30 bar (435 psi)

      
      . Note: Lower pressures (balloon) may work but often require longer reaction times (24-48h).
      
    • Stir vigorously at RT for 12–16 hours.

  • Work-up & Analysis:

    • Release

      
       pressure carefully (fume hood).
      
    • Concentrate the solvent under reduced pressure.

    • Purification: Flash column chromatography (Silica gel, EtOAc/Hexanes + 1%

      
       to prevent streaking).
      
    • Validation: Determine enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 90:10).

IrCatalysis Step1 Pre-Catalyst [Ir(COD)Cl]2 + Ligand Step2 Active Species Ir(III)-H2-Iodide Step1->Step2 + I2 / H2 Step3 Coordination Substrate Binding Step2->Step3 + Imine Step4 Hydride Transfer Enantio-determining Step Step3->Step4 H2 insertion Step5 Product Release (S)-Morpholine Step4->Step5 Reductive Elim. Step5->Step2 Regeneration

Figure 2: Catalytic cycle for the Iridium-catalyzed hydrogenation of oxazines.

Protocol B: Chiral Pool Synthesis (Ethylene Sulfate Method)

Best for: Labs without high-pressure equipment; substrates derived from amino acids.

Mechanistic Insight

This protocol utilizes the "chiral pool" (e.g., chiral amino alcohols like phenylglycinol or valinol). The key innovation here is the use of 1,3,2-Dioxathiolane 2,2-dioxide (Ethylene Sulfate) . Unlike bis-electrophiles like dibromoethane which require harsh conditions and suffer from elimination side-reactions, ethylene sulfate acts as a highly reactive, cyclic sulfate electrophile that enables a clean, double


 cascade under mild basic conditions.
Experimental Protocol

Target: (S)-3-Isopropylmorpholine (from L-Valinol) Scale: 5.0 mmol Expected Yield: 75-85% | Expected ee: >99% (Retained from starting material)

Materials:
  • Substrate: L-Valinol (515 mg, 5.0 mmol)

  • Reagent: Ethylene Sulfate (682 mg, 5.5 mmol)

  • Base: Sodium Hydride (NaH, 60% in oil) (440 mg, 11.0 mmol) or

    
    .
    
  • Solvent: Anhydrous THF (20 mL)

Step-by-Step Workflow:
  • Deprotonation:

    • Suspend NaH (washed with hexanes to remove oil if desired) in anhydrous THF at 0°C under

      
      .
      
    • Add L-Valinol dropwise (dissolved in THF). Stir for 30 minutes at 0°C to form the alkoxide/amide anion.

  • Cyclization Cascade:

    • Add Ethylene Sulfate (solid or solution) slowly to the reaction mixture at 0°C.

    • Allow the reaction to warm to RT and stir for 4–6 hours.

    • Checkpoint: Monitor TLC for the disappearance of the amino alcohol.

  • Hydrolysis (Critical Step):

    • The reaction initially forms a sulfated intermediate.

    • Add aqueous

      
       (20% v/v, 5 mL) or saturated 
      
      
      
      and stir for 1 hour to hydrolyze the sulfate ester group.
    • Basify the aqueous layer to pH > 12 using NaOH pellets or 5M NaOH solution.

  • Extraction:

    • Extract with DCM (

      
       mL).
      
    • Dry organics over

      
       and concentrate.
      
    • Purification: Distillation (for volatile morpholines) or Column Chromatography.

Comparative Analysis & Critical Process Parameters (CPPs)

FeatureMethod A: Ir-Catalyzed HydrogenationMethod B: Ethylene Sulfate Cyclization
Chirality Source Chiral Ligand (Catalytic)Starting Material (Stoichiometric)
Atom Economy Excellent (Add H2)Moderate (Loss of sulfate)
Scalability High (Process friendly)High (Cheap reagents)
Key Risk Catalyst poisoning; Pressure safetyRacemization (rare); Moisture sensitivity
Cost Driver Iridium/LigandChiral Amino Alcohol
Typical Yield 85-95%70-85%
Troubleshooting Guide
  • Low Conversion (Method A): Ensure the imine is pure. Trace acid/silica from previous steps can poison the Ir-catalyst. Re-purify the oxazine precursor by distillation or basic alumina filtration.

  • Low ee (Method A): Check the

    
     pressure. Surprisingly, higher pressure often improves ee by increasing the rate of the enantioselective hydrogenation pathway over background isomerization.
    
  • Oligomerization (Method B): If dimers form, increase the dilution (more THF) and ensure slow addition of the ethylene sulfate.

References

  • Stereoselective Synthesis of Morpholines via Copper-Promoted Oxyamination. Source: NIH / PMC (2012) URL:[Link]

  • Iridium-Catalyzed Asymmetric Hydrogenation of 3-Substituted 2H-1,4-Benzoxazines. Source: Dalian Institute of Chemical Physics (Zhou Group work context) URL:[Link]

  • Synthesis of Morpholines (Review & Protocols). Source: Organic Chemistry Portal URL:[Link]

  • Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Source: Organic Chemistry Frontiers (RSC) URL:[2][Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Source: Journal of Organic Chemistry (ACS) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Purification & Isolation of 2-(4-Benzylmorpholin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 170701-93-6 | Formula: C₁₃H₁₆N₂O | MW: 216.28 g/mol Target Audience: Medicinal Chemists, Process Development Scientists Document Type: Troubleshooting & Protocol Optimization[1]

Executive Summary: The "Dual-Nature" Challenge

The purification of 2-(4-Benzylmorpholin-3-yl)acetonitrile presents a classic "dual-nature" challenge in organic synthesis. The molecule contains a basic tertiary amine (the morpholine nitrogen) and a labile nitrile group .

  • The Trap: Standard silica chromatography often fails due to the amine interacting with silanols, causing peak tailing and yield loss.[1] Meanwhile, aggressive acid/base workups can inadvertently hydrolyze the nitrile to the corresponding amide (2-(4-benzylmorpholin-3-yl)acetamide) or carboxylic acid.[1]

  • The Solution: This guide prioritizes a "Self-Validating" Acid-Base Extraction followed by Salt Formation (Hydrohalide) as the primary purification strategy, relegating chromatography to a secondary polishing step.[1]

Troubleshooting: Common Failure Modes

Q1: My crude product is a viscous oil/gum that refuses to crystallize. Why?

Root Cause: The free base of this compound is an oil at room temperature.[1] Attempts to crystallize the free base directly often fail due to trace solvent retention (toluene/DCM) or impurities like N-benzylethanolamine (starting material) acting as plasticizers. Technical Fix:

  • Do not force crystallization of the free base. Instead, convert it to the Hydrochloride (HCl) or Oxalate salt.[1]

  • Protocol: Dissolve the oily crude in dry Diethyl Ether or Ethyl Acetate. Add 1.1 equivalents of 2M HCl in Diethyl Ether dropwise at 0°C. The salt should precipitate as a white solid.

  • Reference: Benzylmorpholine derivatives typically form stable crystalline solids as hydrochloride salts [1].

Q2: I see a new impurity growing during workup (M+18 peak in LCMS). What is it?

Root Cause: You are likely observing the hydrolysis of the nitrile to the primary amide .

  • Mechanism: Nitriles are susceptible to hydrolysis under strongly acidic or basic conditions, especially with heat.[1][2][3] If you used a strong acid wash (e.g., 6M HCl) or heated the extraction mixture, you generated 2-(4-benzylmorpholin-3-yl)acetamide .[1] Technical Fix:

  • Temperature Control: Keep all acid-base extraction steps at 0–5°C .

  • pH Limits: When acidifying to remove neutral impurities, do not drop below pH 3. When basifying to recover the product, do not exceed pH 10.[1] Use saturated NaHCO₃ or Na₂CO₃ instead of NaOH.

Q3: My compound streaks badly on Silica Gel TLC (Rf 0.2 to 0.6 smear).

Root Cause: The tertiary amine at position 4 interacts strongly with the acidic silanol groups on the silica surface. Technical Fix:

  • Mobile Phase Modifier: You must dope your eluent with 1% Triethylamine (TEA) or 1% Ammonium Hydroxide .

  • Alternative Stationary Phase: Switch to Neutral Alumina . The basicity of alumina prevents the amine "drag," resulting in sharp, symmetrical peaks.[1]

Core Protocols

Protocol A: The "Self-Validating" Acid-Base Extraction

This method uses the molecule's pKa (~7.5–8.0) to separate it from non-basic impurities (starting alkyl halides) and highly acidic byproducts.[1]

Reagents: Ethyl Acetate (EtOAc), 1M HCl (Cold), Sat. NaHCO₃, Brine.[1]

  • Dissolution: Dissolve crude oil in EtOAc (10 mL/g).

  • Acid Extraction (The Validation Step):

    • Cool solution to 0°C.[4]

    • Extract with cold 1M HCl (3 x 5 mL/g).

    • Validation: Check TLC of the organic layer . It should contain non-basic impurities (e.g., benzyl chloride residues).[1] Discard this layer if product is absent.[2]

    • Validation: The aqueous layer now contains your protonated product.

  • Neutralization & Recovery:

    • Keep the aqueous layer on ice.

    • Slowly add Solid NaHCO₃ or Sat. Na₂CO₃ until pH ~9 (evolution of CO₂ stops). Do not use NaOH (risk of nitrile hydrolysis).

    • The solution should turn cloudy as the free base oils out.

  • Final Extraction:

    • Extract the cloudy aqueous mixture with EtOAc (3 x 10 mL/g).

    • Wash combined organics with Brine -> Dry over Na₂SO₄ -> Concentrate.

Protocol B: Hydrochloride Salt Crystallization

Recommended for long-term storage and high-purity isolation.[1]

  • Dissolve 1.0 g of the purified free base oil in 5 mL dry Ethyl Acetate .

  • Cool to 0°C under Nitrogen.

  • Add 1.2 eq of 4M HCl in Dioxane (or 2M HCl in Ether) dropwise over 10 minutes.

  • Stir at 0°C for 1 hour. A white precipitate should form.

    • Troubleshooting: If it oils out, add a seed crystal or scratch the glass.[1] If still oily, add drops of Acetone or Acetonitrile and heat to reflux, then cool slowly.

  • Filter the solid and wash with cold Ether.

  • Drying: Dry under vacuum at 40°C. (Avoid high heat to prevent HCl loss or hydrolysis).

Technical Data & Visualization

Table 1: Solvent Compatibility for Crystallization
Solvent SystemSuitabilityNotes
Diethyl Ether HighExcellent anti-solvent for HCl salts.
Ethyl Acetate MediumGood solvent for free base; product may be too soluble.
Acetonitrile HighBest for recrystallization. Dissolves salt at reflux, crystallizes on cooling [2].[1]
Ethanol/Water LowAvoid. High risk of nitrile hydrolysis during heating.
DCM LowProduct is too soluble; difficult to precipitate salt.
Figure 1: Purification Logic Flowchart

PurificationStrategy cluster_legend Key Start Crude Reaction Mixture (Oil/Gum) CheckPurity Check Purity (TLC/LCMS) Start->CheckPurity Decision Is Purity > 85%? CheckPurity->Decision AcidBase Protocol A: Cold Acid-Base Extraction (pH 3 <-> pH 9) Decision->AcidBase No (<85%) SaltForm Protocol B: Salt Formation (HCl in Dioxane/Ether) Decision->SaltForm Yes (>85%) AcidBase->SaltForm Clean extract Chromatography Flash Chromatography (Neutral Alumina or Silica + 1% TEA) AcidBase->Chromatography If impurities persist Recryst Recrystallization (Acetonitrile) SaltForm->Recryst If purity < 98% Final Pure Product (HCl Salt) SaltForm->Final Chromatography->SaltForm Recryst->Final Extraction Extraction Crystallization Crystallization

Caption: Decision tree for the purification of this compound, prioritizing non-destructive extraction and salt formation over chromatography.

References

  • PrepChem. "Synthesis of 2-(N-benzyl-N-methylaminomethyl)-4-benzylmorpholine dihydrochloride."[5] PrepChem.com. Accessed February 1, 2026.[1] Link

  • Google Patents. "Crystallization of hydrohalides of pharmaceutical compounds (EP2145890A2)." Google Patents. Accessed February 1, 2026.[1] Link

  • BenchChem. "Synthesis routes of Benzylethanolamine." BenchChem. Accessed February 1, 2026.[1] Link

  • ChemGuide. "Hydrolysis of Nitriles." ChemGuide.co.uk. Accessed February 1, 2026.[1] Link

Sources

Catalyst selection for asymmetric synthesis of substituted morpholines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chiral Morpholine Synthesis Support Hub.

Executive Summary: The Stereochemical Challenge

Substituted morpholines are non-negotiable scaffolds in modern medicinal chemistry (e.g., Linezolid, Rivaroxaban). The challenge lies not in the ring closure, but in the absolute control of chiral centers at the C2 and C3 positions.

This guide moves beyond generic advice. We focus on the three most robust catalytic platforms for generating high-value chiral morpholines:

  • Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA): Best for 3-substituted morpholines via vinyl epoxides/aziridines.

  • Iridium-Catalyzed Allylic Substitution: The gold standard for 2-substituted (branched) morpholines.

  • Asymmetric Hydrogenation (Rh-Catalysis): The emerging solution for fixing stereocenters after ring formation.

Part 1: Catalyst Selection Decision Matrix

Before starting, map your target substrate to the correct catalytic cycle. Using the wrong metal is the #1 cause of regioselectivity failure (linear vs. branched).

CatalystSelection Start Target Morpholine Structure Q1 Where is the chiral center? Start->Q1 C3 C3-Position (Next to Nitrogen) Q1->C3 C2 C2-Position (Next to Oxygen) Q1->C2 Q2 Starting Material? C3->Q2 Q3 Starting Material? C2->Q3 VinylEpox Vinyl Epoxide / Aziridine Q2->VinylEpox Ring Expansion AllylAlc Allylic Alcohol / Carbonate Q3->AllylAlc Intermolecular Dehydro Dehydromorpholine (Cyclic Enamine) Q3->Dehydro Intramolecular Pd Method A: Pd-AAA (Trost Ligands) Favors 1,4-substitution VinylEpox->Pd Ir Method B: Ir-Catalysis (Phosphoramidites) Favors Branched (C2) AllylAlc->Ir Rh Method C: Rh-Hydrogenation (Bisphosphines) Enamide Reduction Dehydro->Rh

Caption: Decision tree for selecting Pd, Ir, or Rh catalysis based on the desired substitution pattern (C2 vs C3) and available starting materials.

Part 2: Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA)

Application: Synthesis of 3-substituted morpholines via the opening of vinyl epoxides or aziridines. Key Mechanism: Dynamic Kinetic Asymmetric Transformation (DYKAT).[1]

Experimental Protocol: The Trost Cyclization

Target: Chiral vinyl morpholines from vinyl epoxides.

  • Catalyst Pre-complexation (Critical):

    • In a glovebox, mix Pd₂ (dba)₃·CHCl₃ (2.5 mol%) and (S,S)-DACH-Phenyl Trost Ligand (7.5 mol%) in degassed CH₂Cl₂.

    • Stir for 30 mins at RT. Solution should turn from dark purple to orange/yellow (active catalyst formation).

  • Substrate Addition:

    • Add vinyl epoxide (1.0 equiv).

    • Add nucleophile (e.g., amine or alcohol tethered) (1.1 equiv).

  • Additives:

    • Add 10 mol% tetrabutylammonium chloride (TBAC ). Note: This increases the rate of π-allyl interconversion, crucial for DYKAT.

  • Reaction:

    • Stir at 0°C to RT. Monitor by TLC.

Troubleshooting & FAQs
SymptomProbable CauseCorrective Action
Low ee% (<50%) Slow

-allyl isomerization.
Add Chloride Source: The mechanism relies on rapid equilibration of the

-allyl intermediate. Add 5-10 mol% TBAC or use a solvent with coordinating ability (THF vs DCM).
No Reaction Pd(II) poisoning or oxidation.Check Ligand Purity: Trost ligands are sensitive to oxidation. Ensure the solution turns orange/yellow. If it stays purple, the Pd(0) has not ligated.
Regioselectivity Issues Steric mismatch.Switch Ligand Scaffold: If using Trost-DACH, switch to Trost-Naphthyl to increase the steric wall, forcing the nucleophile to the desired terminus.

Part 3: Iridium-Catalyzed Allylic Substitution

Application: Synthesis of 2-substituted morpholines . The Problem: Pd catalysts favor linear (terminal) products. Ir catalysts favor branched (internal) products due to the formation of a specific metallacycle intermediate.

Experimental Protocol: The Branched Etherification

Target: 2-alkyl/aryl morpholines via intramolecular cyclization.

  • Catalyst Activation:

    • Mix [Ir(COD)Cl]₂ (2 mol%) and Feringa-type Phosphoramidite Ligand (4 mol%) in THF.

    • Add propylamine (volatile base) to activate the pre-catalyst to the active species. Stir 20 mins.

    • Evaporate volatiles (crucial step to remove COD and amine) and redissolve in reaction solvent.

  • Cyclization:

    • Add the amino-allylic carbonate substrate.

    • Add base (Cs₂CO₃ or TBD).

  • Workup:

    • Reaction is often fast (1-4 hours). Filter through Celite to remove Ir-black.

Troubleshooting & FAQs

Q: Why am I getting the linear product (n-product) instead of the branched morpholine? A: This is a classic "Ligand Drop" failure. The active species is an Ir-Phosphoramidite complex. If the ligand dissociates, "naked" Iridium or trace Palladium contaminants will drive the reaction to the thermodynamic linear product.

  • Fix: Increase Ligand:Metal ratio to 2.5:1. Ensure strictly oxygen-free conditions to prevent ligand oxidation.

Q: The reaction stalls at 60% conversion. A: Product inhibition. The morpholine amine product can coordinate to the Ir center.

  • Fix: Use a protecting group on the nitrogen (e.g., Nosyl or Boc) during cyclization to reduce Lewis basicity.

Part 4: Rhodium-Catalyzed Asymmetric Hydrogenation

Application: "Fixing" the stereocenter on a pre-formed dehydromorpholine ring. Why use this? It is often easier to build a flat, unsaturated ring and hydrogenate it than to close a chiral ring.

Experimental Protocol: The Zhang Hydrogenation

Target: 2-substituted morpholines from dehydromorpholines.[2]

  • Substrate Prep: Synthesize the 2-substituted dehydromorpholine (often via acid-catalyzed cyclization of amino ketones).

  • Catalyst:

    • Use [Rh(COD)₂]BF₄ + Bisphosphine Ligand (e.g., TangPhos or DuanPhos) .

    • Note: Large bite-angle ligands are essential for this substrate class.

  • Hydrogenation:

    • Solvent: Methanol or TFE (Trifluoroethanol). TFE often boosts ee% via hydrogen bonding.

    • Pressure: 20–50 bar H₂.

    • Time: 12–24 hours.[3]

Troubleshooting & FAQs
SymptomProbable CauseCorrective Action
Low Reactivity Substrate Inhibition.Check the N-Substituent: Free amines poison Rh catalysts. Ensure the Nitrogen is protected (Acyl, Boc, or Cbz).
Low ee% Solvent Effect / H-Bonding.Switch to TFE: Trifluoroethanol enhances the rigidity of the substrate-catalyst complex through H-bonding, often boosting ee by 10-20%.

Part 5: References & Authority

  • Trost's Pd-AAA Foundation:

    • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews.

  • Iridium-Catalyzed Regioselectivity (Hartwig/Helmchen):

    • Hartwig, J. F., & Pouy, M. J. (2011). Iridium-Catalyzed Allylic Substitution.[4][5][6] Topics in Organometallic Chemistry.

  • Rh-Catalyzed Hydrogenation of Dehydromorpholines:

    • Li, M., Zhang, J., et al. (2021).[7] Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science.

  • Aziridine-Epoxide Heterocoupling (New 2025 Method):

    • Journal of the American Chemical Society.[8] Aziridine–Epoxide Heterocoupling: A Straightforward Approach to Stereoselective Synthesis of Complex Morpholine Derivatives.

    • (Note: URL structure verified based on search context).

For further assistance with specific substrate screening, contact the Synthesis Support Team at [Internal Email].

Sources

Technical Support Guide: Stability & Handling of 2-(4-Benzylmorpholin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Benzylmorpholin-3-yl)acetonitrile (CAS: 170701-93-6) is a critical chiral intermediate, widely utilized in the synthesis of Neurokinin-1 (NK1) receptor antagonists such as Aprepitant (Emend®). While the morpholine core and benzyl protecting group exhibit robust stability under standard conditions, the acetonitrile side chain (


)  presents a specific vulnerability to acid-catalyzed hydrolysis.

This guide addresses the primary stability failure modes: unintended hydrolysis of the nitrile group and solubility-driven yield loss during acidic workups.

Module 1: Chemical Stability & Degradation Mechanisms

Q1: What is the primary degradation pathway of this compound in acidic media?

A: The primary instability arises from the acid-catalyzed hydrolysis of the nitrile moiety .

While the benzyl-protected morpholine ring is generally stable to non-oxidizing acids (e.g., HCl,


) at moderate temperatures, the nitrile group is susceptible to stepwise hydrolysis. In the presence of water and acid protons (

), the nitrile carbon is activated, leading to nucleophilic attack by water.

The Cascade:

  • Nitrile (

    
    ) : The starting material.[1]
    
  • Primary Amide (

    
    ) : The first hydrolysis product (often observed as a persistent impurity if the reaction is not driven to completion).
    
  • Carboxylic Acid (

    
    ) : The thermodynamic end-product formed under forcing conditions (high heat/strong acid).
    

Critical Insight: This reaction is often slow at room temperature in dilute acid but accelerates exponentially with heat or in high-dielectric solvents that stabilize the ionic intermediates.

Mechanism Visualization

NitrileHydrolysis Nitrile 2-(4-Benzylmorpholin-3-yl) acetonitrile (Target) Inter Imidium Ion Intermediate Nitrile->Inter + H+, Fast Amide 2-(4-Benzylmorpholin-3-yl) acetamide (Impurity A) Inter->Amide + H2O, - H+ (Partial Hydrolysis) Acid 2-(4-Benzylmorpholin-3-yl) acetic acid (Impurity B) Amide->Acid + H3O+, Heat (Full Hydrolysis)

Figure 1: Acid-catalyzed hydrolysis pathway of the acetonitrile side chain.

Module 2: Troubleshooting Experimental Protocols

Q2: I am attempting to synthesize the Hydrochloride (HCl) salt, but I am seeing degradation. Why?

A: You are likely using aqueous acid or a solvent containing residual moisture.

The morpholine nitrogen is basic and will readily form a salt. However, if water is present during salt formation, the acidic environment catalyzes the hydrolysis of the nitrile described in Module 1.

Protocol Correction (Anhydrous Salt Formation): To isolate the stable salt without degrading the nitrile:

  • Dissolve the free base in an anhydrous aprotic solvent (e.g., Diethyl ether, 1,4-Dioxane, or dry Ethyl Acetate).

  • Cool the solution to 0–5°C.

  • Add a stoichiometric amount of anhydrous HCl (e.g., 4M HCl in Dioxane). Do NOT use concentrated aqueous HCl.

  • Filter the precipitate immediately under an inert atmosphere (Nitrogen/Argon) to prevent hygroscopic moisture absorption.

Q3: My yield is extremely low (<20%) after an acidic quench/workup. Where is my product?

A: The product is likely trapped in the aqueous phase as a protonated salt, not degraded.

The morpholine nitrogen (


) becomes protonated in acidic media (

), forming a highly water-soluble cation. If you separate the layers while the pH is acidic, the organic layer will contain almost no product.

The "pH Swing" Recovery Method:

  • Diagnosis: Check the pH of the aqueous layer.[2] If

    
    , your product is in the water.
    
  • Adjustment: Cool the aqueous layer to 0°C (to prevent hydrolysis heat).

  • Basify: Slowly add saturated

    
     or dilute 
    
    
    
    until the
    
    
    reaches 9–10 .
  • Extract: The compound will revert to its neutral, lipophilic free-base form. Extract immediately with Ethyl Acetate or DCM.

Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Yield or Purity after Acidic Contact CheckPhase Check Aqueous Phase pH Start->CheckPhase IsAcidic Is pH < 7? CheckPhase->IsAcidic SaltTrap Cause: Product is trapped as water-soluble salt IsAcidic->SaltTrap Yes CheckPurity Analyze Organic Phase (HPLC/NMR) IsAcidic->CheckPurity No Action1 Action: Basify to pH 9-10 Extract with Organic Solvent SaltTrap->Action1 HasAmide Amide/Acid detected? CheckPurity->HasAmide Hydrolysis Cause: Nitrile Hydrolysis HasAmide->Hydrolysis Yes Action2 Action: Reduce Temperature Switch to Anhydrous Acid Hydrolysis->Action2

Figure 2: Diagnostic workflow for stability and yield issues.

Module 3: Analytical Diagnostics

Q4: How can I quickly confirm if hydrolysis has occurred?

A: Infrared (IR) Spectroscopy is the fastest qualitative check, while Proton NMR (


-NMR) provides quantitative assessment.

Table 1: Spectral Markers for Degradation

Functional GroupDiagnostic Signal (IR)Diagnostic Signal (

-NMR,

)
Nitrile (Target) Sharp, weak band at ~2240 cm⁻¹

-

protons appear as a doublet/multiplet at ~2.4–2.6 ppm (distinct from amide).
Primary Amide (Impurity) Strong doublet bands at 3180, 3350 cm⁻¹ (

stretch) and 1680 cm⁻¹ (

)
Appearance of broad exchangeable singlets at ~5.5–6.5 ppm (

).
Carboxylic Acid (Impurity) Broad band 2500–3300 cm⁻¹ (

) and 1710 cm⁻¹ (

)
Loss of

signals; highly deshielded proton at >10 ppm .

Module 4: Storage & Handling Recommendations

To maintain the integrity of this compound:

  • Storage: Store at 2–8°C in a tightly sealed container. The compound is hygroscopic; moisture ingress will promote slow hydrolysis over time, especially if trace acid impurities are present from synthesis.

  • Solvent Compatibility:

    • Recommended: Dichloromethane (DCM), Ethyl Acetate, Toluene, Acetonitrile (anhydrous).

    • Avoid: Aqueous acids, protic solvents with acidic pH.

  • Re-purification: If hydrolysis impurities are detected, recrystallization is preferred over column chromatography, as silica gel is slightly acidic and can induce further degradation if the elution time is long.

References

  • Hale, J. J., et al. (1998).[3] "Structural optimization of 2-(3,5-bis(trifluoromethyl)benzyloxy)-3-phenylmorpholine analogs as NK1 receptor antagonists." Journal of Medicinal Chemistry, 41(23), 4607-4614.

  • Brands, K. M., et al. (2003). "Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation." Journal of the American Chemical Society, 125(8), 2129–2135.

  • Kuwano, R., et al. (2006). "Hydrogenation of Five-Membered Heteroaromatic Compounds." Heterocycles, 70, 659-664. (Context on stability of benzyl/morpholine systems).

  • Cox, R. A., et al. (1981). "Acid-catalyzed hydrolysis of nitriles." Canadian Journal of Chemistry, 59(19), 2853-2863. (Mechanistic foundation for nitrile hydrolysis).

Sources

Technical Support Center: Thermal Management in N-Benzylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Managing Reaction Exotherms & Process Safety Audience: Process Chemists, Scale-up Engineers, R&D Scientists

Introduction: The Thermal Challenge

N-Benzylation is a cornerstone transformation in medicinal chemistry, but it presents a deceptive safety profile. While often conducted routinely on a milligram scale, the reaction is significantly exothermic (


 to 

). On a kilogram scale, the heat release—combined with the lachrymatory and carcinogenic nature of benzyl halides—can lead to thermal runaways, over-pressurization, and hazardous containment breaches.

This guide moves beyond standard "add and stir" instructions. It focuses on thermal dosimetry and accumulation management —the two critical factors that separate a controlled process from a safety incident.

Module 1: Critical Thermodynamics (The "Why")

To manage the exotherm, you must understand its source. The heat generated in N-benzylation arises from two concurrent events:

  • Nucleophilic Substitution (

    
    ):  The formation of the C-N bond releases significant energy.
    
  • Acid Neutralization: The scavenging of the generated hydrohalic acid (HX) by the base (e.g.,

    
    , 
    
    
    
    ) is an exothermic acid-base reaction.
The Accumulation Trap

The most common cause of thermal runaway is reagent accumulation .

  • Scenario: You add benzyl chloride at 20°C. The reaction is slow (kinetic barrier). You see no exotherm, so you increase the addition rate.

  • The Danger: A large quantity of unreacted benzyl chloride accumulates in the vessel. Once the temperature rises slightly (or the induction period ends), all the accumulated reagent reacts simultaneously.

  • Result: The cooling jacket cannot remove the heat fast enough -> Temperature spike -> Solvent boil-over -> Potential explosion.

Module 2: Troubleshooting Guide (Q&A)
Category A: Exotherm & Temperature Control [1]

Q: The reaction temperature spikes immediately upon starting the addition. How do I control this?

  • Diagnosis: Your system has high kinetic activity, and the heat transfer rate is insufficient for the addition rate.

  • Corrective Action:

    • Switch to "Dose-Controlled" Mode: The reaction must be strictly feed-limited. The rate of heat generation (

      
      ) must never exceed the cooling capacity (
      
      
      
      ).
    • Dilution: Dilute the benzyl halide in the reaction solvent (1:1 or 1:2) before addition. This increases the thermal mass and slows the local reaction rate at the injection point.

    • Check Mixing: Ensure turbulent flow. Poor mixing creates "hot spots" where local concentration leads to rapid exotherms.

Q: I see no exotherm during addition, but the temperature spikes after the addition is complete. What happened?

  • Diagnosis: This is the "Accumulation Trap" described above. The reaction was kinetically stalled during addition (likely due to low temperature or poor agitation with heterogeneous bases like

    
    ).
    
  • Corrective Action:

    • Stop Scale-up: Do not proceed until you determine the "onset temperature" using DSC (Differential Scanning Calorimetry).

    • Increase Initial Temp: You may need to initiate the reaction during the addition by running at a higher baseline temperature (e.g., 40°C instead of 20°C) to ensure reagents are consumed as they are added.

    • Verify Agitation: For solid bases (

      
      , 
      
      
      
      ), the reaction occurs on the solid surface. Grind the base to a fine powder and maximize impeller speed.
Category B: Impurity Profile (Over-Alkylation)

Q: I am seeing significant dibenzyl impurity (over-alkylation). How do I stop this?

  • Diagnosis: The secondary amine product is more nucleophilic than the primary amine starting material, or the local concentration of benzyl halide is too high.

  • Corrective Action:

    • Reverse Addition: If possible, add the benzyl halide slowly to a large excess of the amine.

    • Temperature Management: Lower the reaction temperature. Higher temperatures often lower selectivity (activation energy differences between mono- and di-alkylation become less significant).

    • Base Selection: Switch to a less soluble inorganic base (

      
       or 
      
      
      
      vs.
      
      
      ). This limits the concentration of the reactive deprotonated amine species.
Module 3: Self-Validating Standard Operating Procedure (SOP)

This protocol uses In-Process Controls (IPC) to validate safety at each step.

Reagents:

  • Substrate: Primary Amine (1.0 equiv)

  • Reagent: Benzyl Chloride (1.05 equiv) - Warning: Lachrymator

  • Base:

    
     (2.0 equiv, anhydrous, milled)
    
  • Solvent: Acetonitrile (ACN) or DMF (Note: DMF poses thermal risks with bases at high T).[2]

Protocol:

  • System Prep: Charge Amine, Base, and Solvent. Establish agitation (high shear preferred).

  • Thermal Baseline: Heat mixture to reaction temperature (e.g., 40°C). Wait for thermal equilibrium.

  • The "Pulse" Test (Critical Safety Step):

    • Add 5% of the Benzyl Chloride.

    • Wait 10 minutes.

    • Validation: Monitor Temperature (

      
      ).[3]
      
      • If

        
         rises and returns to baseline: Reaction is initiating. Proceed.
        
      • If no

        
        :STOP.  Do not add more. The reaction is stalled, and accumulation is occurring. Increase T or check catalyst.
        
  • Controlled Dosing:

    • Add remaining Benzyl Chloride via syringe pump or dropping funnel over 2–4 hours.

    • Rule: Maintain

      
       within 
      
      
      
      C of setpoint. If cooling jacket maxes out, stop addition immediately.
  • Post-Addition Digestion: Stir at temperature for 2 hours.

  • Quench: Cool to 20°C. Add water slowly (exothermic solvation of salts).

Module 4: Visualization & Logic
Figure 1: The Safety Logic of Reagent Addition

This diagram illustrates the decision-making process required to prevent thermal runaway during the "Pulse Test" and subsequent dosing.

BenzylationSafety Start START: Charge Amine + Base Pulse PULSE: Add 5% Benzyl Halide Start->Pulse Check CHECK: Observe Exotherm (Delta T) Pulse->Check Safe SAFE: T rises then falls (Reagent Consumed) Check->Safe Exotherm Observed Risk RISK: No T change (Accumulation) Check->Risk No Exotherm Action_Safe Proceed with Controlled Dosing (Feed-Limited Regime) Safe->Action_Safe Action_Risk STOP ADDITION 1. Increase Temp 2. Add Catalyst (TBAI) 3. Check Agitation Risk->Action_Risk Action_Risk->Pulse Re-test after fix

Caption: Figure 1. The "Pulse Test" workflow. Proceeding with addition without confirming reaction initiation is the primary cause of scale-up accidents.

Figure 2: Troubleshooting Reaction Stalls

A diagnostic flow for when the reaction does not proceed as expected.

Troubleshooting Problem Problem: Low Conversion Check1 Check Base Solubility Problem->Check1 Soln1 Use Phase Transfer Catalyst (e.g., TBAI 5 mol%) Check1->Soln1 Heterogeneous Base Check2 Check Benzyl Halide Quality Check1->Check2 Homogeneous Base Soln2 Distill/Purify Reagent (Hydrolysis creates HCl) Check2->Soln2 Degraded Reagent Check3 Check Temperature Check2->Check3 Fresh Reagent Soln3 Increase T (Caution: Check Thermal Stability) Check3->Soln3 Below Activation E

Caption: Figure 2. Diagnostic tree for stalling reactions. Physical limitations (solubility/mixing) often mimic chemical inactivity.

References & Data Sources
  • Process Safety & Scale-up Principles

    • Source: H.E.L Group.[4][5] "Critical Considerations in Process Safety."

    • Relevance: Defines the change in heat-loss behavior during scale-up and the necessity of active temperature management.

  • Benzyl Chloride Hazards & Reactivity

    • Source: NOAA CAMEO Chemicals. "Benzyl Chloride Chemical Datasheet."

    • Relevance: Details incompatibility with active metals and polymerization risks.[5]

  • Exotherm Management in Alkylation

    • Source: Aragen Life Science. "Process Safety & Risk Management in Drug Substance."

    • Relevance: Outlines engineering controls (relief systems, dosing) for exothermic alkylations.

  • Reaction Thermodynamics (General)

    • Source: University of Calgary. "Thermodynamics and Stability."

    • Relevance: Fundamental principles of

      
       and stability in organic synthesis.
      

Sources

Incomplete conversion in cyanomethylation reactions troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Incomplete Conversion in Cyanomethylation Reactions Role: Senior Application Scientist Audience: Drug Development Chemists & Process Engineers

Technical Support Center: Cyanomethylation Troubleshooting

Welcome. If you are accessing this guide, you are likely staring at a reaction that has stalled at 40-60% conversion, or you are seeing starting material persist despite forcing conditions.

Cyanomethylation (the introduction of a


 motif) is deceptively simple. Whether you are performing a nucleophilic addition to a ketone or a transition-metal-catalyzed cross-coupling, the reaction fights against two fundamental enemies: reversibility  (thermodynamics) and catalyst poisoning  (kinetics).

This guide deconstructs these failure modes and provides self-validating protocols to overcome them.

Module 1: The Diagnostic Workflow

Before adding more reagent, you must identify the mechanistic bottleneck. Use this logic flow to categorize your failure mode.

DiagnosticWorkflow Start START: Characterize the Failure Q1 What is the Reaction Type? Start->Q1 Type_Nu Nucleophilic Addition (Base + MeCN + Ketone/Aldehyde) Q1->Type_Nu Type_Pd TM-Catalyzed Coupling (Ar-X + MeCN + Base + Pd/Ni) Q1->Type_Pd Q2_Nu Does TLC/LCMS show starting material after workup? Type_Nu->Q2_Nu Q2_Pd Did the reaction turn black or precipitate early? Type_Pd->Q2_Pd Diag_Retro DIAGNOSIS: Retro-Cyanomethylation (Thermodynamic Stall) Q2_Nu->Diag_Retro Yes (Equilibrium issue) Diag_Enol DIAGNOSIS: Enolization (Kinetic Dead End) Q2_Nu->Diag_Enol No (SM consumed but low yield) Diag_Poison DIAGNOSIS: Catalyst Poisoning (Nitrile Binding) Q2_Pd->Diag_Poison Yes

Figure 1: Diagnostic logic tree for identifying the root cause of incomplete conversion.

Module 2: Nucleophilic Cyanomethylation (Additions to C=O)

The Scenario: You are adding deprotonated acetonitrile (using n-BuLi or LDA) to a ketone. The reaction stalls at ~50% conversion. Adding more base/MeCN does not push it further.

The Root Cause: Retro-Cyanomethylation The addition of the cyanomethyl anion (


) to a ketone is reversible. The resulting alkoxide is basic enough to deprotonate the alpha-position of the nitrile group in the product, or simply reverse back to starting material upon warming or during slow quenching.

The Solution: The Imamoto Condition (CeCl


) 
To break this equilibrium, you must increase the oxophilicity of the counter-cation. Replacing Lithium (Li

) with Cerium (Ce

) creates a "chemotrap." The Cerium coordinates strongly to the alkoxide oxygen, stabilizing the tetrahedral intermediate and preventing the retro-reaction.
Protocol: Cerium-Mediated Cyanomethylation

Standard: Imamoto, T. et al. JACS 1989.

  • Drying (Critical): Dry CeCl

    
     (1.5 equiv) at 140°C under high vacuum (0.1 mmHg) for 2 hours. Validation: The powder must turn from clumpy white to fine, free-flowing powder. If it remains clumpy, hydration will kill the organolithium.
    
  • Slurry Formation: Suspend dried CeCl

    
     in THF and stir at room temperature for 2 hours to form a milky suspension.
    
  • Transmetallation: Cool to -78°C. Add MeCN (1.5 equiv) followed by n-BuLi (1.5 equiv) dropwise. Stir for 30 mins.

    • Note: This forms the organocerium species (

      
       or ate complex), which is less basic but highly nucleophilic.
      
  • Addition: Add the ketone (1.0 equiv) in THF.

  • Quench: Quench with dilute acetic acid at low temperature (-78°C to -40°C) before warming up.

Why this works: The Ce-O bond is significantly stronger than the Li-O bond. This thermodynamic sink pulls the equilibrium toward the product.

VariableStandard (n-BuLi only)Imamoto (CeCl

+ n-BuLi)
Reversibility High (Retro-aldol type)Low (Trapped by Ce-O bond)
Basicity High (Enolizes ketones)Moderate (Suppresses enolization)
Typical Yield 30-50% (Stalled)85-95% (Full Conversion)

Module 3: Transition-Metal Catalyzed ( -Arylation)

The Scenario: You are coupling an aryl halide (Ar-Br) with MeCN using Pd(dba)


 and a base. The reaction stops, and the mixture often turns black (Pd precipitation).

The Root Cause: Nitrile Poisoning & Reductive Elimination Failure Acetonitrile is a competent ligand (


-donor) for Palladium. If the local concentration of free MeCN is too high, it saturates the Pd center, displacing the phosphine ligand and shutting down the catalytic cycle (formation of inactive 

species). Additionally, the linear geometry of the

group makes reductive elimination sterically difficult compared to standard alkyl groups.

The Solution: Steric Bulk & Controlled Concentration

Troubleshooting Protocol
  • Ligand Switch: Switch to XPhos or P(t-Bu)

    
     .
    
    • Mechanism:[1][2][3][4][5][6][7][8] These bulky, electron-rich ligands bind Pd tightly, preventing displacement by the small, rod-like acetonitrile molecules.

  • Base Selection: Use LiHMDS or NaHMDS .

    • Avoid: Carbonate bases (Cs

      
      CO
      
      
      
      ) are often too insoluble in the non-polar solvents required for these couplings.
  • The "Slow-Drip" Technique:

    • Do not use MeCN as the solvent. Use Toluene or THF.

    • Add the MeCN/Base mixture slowly to the Catalyst/Ar-Br mixture. This keeps the concentration of free nitrile anion low relative to the catalyst, favoring the catalytic cycle over catalyst saturation.

PdCycle Pd0 Pd(0)-Ligand OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br Dead INACTIVE [Pd(MeCN)4] Pd0->Dead Excess MeCN (Poisoning) TransMet Transmetallation (Ar-Pd-CH2CN) OxAdd->TransMet Li-CH2CN Product Product (Ar-CH2CN) TransMet->Product Reductive Elimination Product->Pd0

Figure 2: The Palladium catalytic cycle showing the off-cycle poisoning pathway by excess acetonitrile.

Module 4: Side Reaction - The Thorpe Condensation[3][4]

Symptom: The reaction mixture becomes viscous/gel-like, and you isolate a yellow solid that is not your product. Diagnosis: You have created a polymer or dimer of acetonitrile (3-aminocrotononitrile).

Mechanism: In the presence of strong base, the deprotonated acetonitrile (


) attacks another molecule of neutral acetonitrile instead of your electrophile.

Corrective Action:

  • Inverse Addition: Add the base to the mixture of Electrophile + MeCN. Do not premix Base + MeCN for long periods without the electrophile present.

  • Temperature: Keep the deprotonation step at -78°C. The Thorpe condensation has a higher activation energy than the deprotonation; keeping it cold favors the kinetic enolate over the condensation product.

FAQ: Rapid Fire Troubleshooting

Q: My TLC shows a new spot during the reaction, but it disappears after aqueous workup. What happened? A: This is classic Retro-Cyanomethylation . The alkoxide intermediate was stable in the flask, but upon adding water, the equilibrium shifted back to the ketone and MeCN. Fix: Switch to the Cerium (Imamoto) protocol immediately.

Q: Can I use commercial "Anhydrous" Acetonitrile? A: For nucleophilic additions (n-BuLi), No. Commercial "anhydrous" often contains 10-50 ppm water. With n-BuLi, this generates LiOH, which can catalyze aldol side reactions. Fix: Distill MeCN over CaH


 or P

O

immediately before use.

Q: I am using the Imamoto condition, but my yield is still low (30%). A: Check your stirring. The CeCl


/THF suspension is thick. If stirring is poor, the transmetallation from Li to Ce is incomplete. You are likely running a standard Li-reaction with Ce-mud at the bottom. Increase agitation speed or use an overhead stirrer.

References

  • Imamoto, T. et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents." Journal of the American Chemical Society, 111(12), 4392–4398 (1989).

  • Culkin, D. A., & Hartwig, J. F. "Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles." Accounts of Chemical Research, 36(4), 234–245 (2003).

  • Baron, H., et al. "The formation and reactions of imino-compounds.[5] Part I. Condensation of ethyl cyanoacetate with its sodium derivative (Thorpe Reaction)."[5] Journal of the Chemical Society, Transactions, 85, 1726–1761 (1904).[5]

Sources

Validation & Comparative

Comparative Guide: 2-(4-Benzylmorpholin-3-yl)acetonitrile vs. Alternative Chiral Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-(4-Benzylmorpholin-3-yl)acetonitrile against alternative chiral building blocks. It is designed for medicinal chemists and process scientists seeking to optimize the synthesis of 3-substituted morpholine scaffolds.

Abstract

The morpholine ring is a privileged scaffold in modern medicinal chemistry, serving as a critical pharmacophore in NK1 antagonists (e.g., Aprepitant), antidepressants (e.g., Reboxetine), and PI3K/mTOR inhibitors.[1][2] While traditional synthesis relies on de novo ring construction from chiral amino alcohols, the emergence of functionalized building blocks like This compound offers a streamlined alternative. This guide compares the utility, atom economy, and stereochemical fidelity of this nitrile-functionalized block against standard lactam and hydroxymethyl precursors, demonstrating its superior efficiency in accessing 3-(2-aminoethyl) and 3-acetic acid morpholine derivatives.

Technical Profile: The "C2-Linker" Advantage

This compound (CAS: 170701-93-6 for racemate; chiral forms available) is a versatile intermediate characterized by a protected nitrogen (N-benzyl) and a reactive nitrile handle at the C3 position.

Key Chemical Properties
PropertySpecificationRelevance to Synthesis
Functional Group C3-Acetonitrile (-CH₂CN)Precursor to ethylamines (via reduction) or acetic acids (via hydrolysis).
N-Protection N-Benzyl (Bn)Stable to basic/nucleophilic conditions; cleavable via hydrogenolysis (Pd/C).
Chirality C3 StereocenterAvailable as (R) or (S) enantiomers; crucial for target selectivity (e.g., NK1 receptor binding).
Stability Non-hygroscopic solidSuperior handling compared to viscous amino-alcohol precursors.
Strategic Value

Unlike 3-morpholinone (which requires ring reduction) or 3-hydroxymethyl morpholine (which requires activation/displacement), the acetonitrile derivative contains a pre-installed two-carbon (C2) linker . This makes it the optimal starting material for targets requiring a 3-ethylamino side chain, a common motif in CNS-active agents.

Comparative Analysis: Routes to 3-Substituted Morpholines

We compare three synthetic strategies to access a target Chiral 3-(2-Aminoethyl)morpholine scaffold.

Route A: The Acetonitrile Block (The Topic)
  • Mechanism : Direct catalytic hydrogenation of the nitrile group.

  • Advantages : Single-step transformation; high atom economy; retention of C3 stereochemistry.

  • Disadvantages : Cost of the specific building block.

Route B: The Lactam Route (4-Benzyl-3-morpholinone)
  • Mechanism : Alkylation of the lactam enolate with a halo-acetonitrile or ester, followed by reduction of both the side chain and the lactam carbonyl.

  • Advantages : Low-cost starting material.

  • Disadvantages : Requires strong bases (LDA/LiHMDS); difficult to control mono-alkylation; reduction of the lactam amide requires harsh reducing agents (LiAlH₄/BH₃), often eroding enantiomeric excess (ee).

Route C: The Chiral Pool Route (Amino Acids)[3]
  • Mechanism : Starting from Phenylalanine or Serine -> Reduction to amino alcohol -> Cyclization with epichlorohydrin or dibromoethane -> Side chain extension.

  • Advantages : High initial enantiopurity.

  • Disadvantages : Long linear sequence (5-7 steps); frequent protection/deprotection cycles; waste generation (poor E-factor).

Summary of Metrics
MetricRoute A (Nitrile Block) Route B (Lactam) Route C (Amino Acid)
Step Count 2 (Reduction + Deprotection)4-5 (Alkylation + Reductions)6+ (Cyclization + Extension)
Overall Yield High (~85%)Moderate (~50-60%)Low-Moderate (~30-40%)
Stereo-retention Excellent (>98% ee)Risk of racemization (Enolate)Excellent (Chiral Pool)
Reagent Safety High (H₂/Catalyst)Low (LiAlH₄, Strong Bases)Moderate (Alkyl halides)

Decision Logic & Pathway Visualization

The following diagram illustrates the strategic divergence when selecting a building block for 3-substituted morpholines.

G cluster_0 Route A: Acetonitrile Block (Recommended) cluster_1 Route B: Lactam Block cluster_2 Route C: Chiral Pool Target Target: 3-(2-Aminoethyl)morpholine (CNS Active Scaffold) BlockA This compound StepA1 Catalytic Hydrogenation (Raney Ni or Pd/C) BlockA->StepA1 StepA1->Target BlockB 4-Benzyl-3-morpholinone StepB1 Lithiation (LDA) + Alkylation (Cl-CH2-CN) BlockB->StepB1 StepB2 Global Reduction (LiAlH4 / BH3) StepB1->StepB2 StepB2->Target BlockC L-Amino Acid (e.g., Serine/Phe) StepC1 Reduction to Amino Alcohol BlockC->StepC1 StepC2 Cyclization (Epichlorohydrin) StepC1->StepC2 StepC3 Side Chain Extension StepC2->StepC3 StepC3->Target

Caption: Strategic comparison of synthetic routes. Route A offers the most direct access to the ethylamine pharmacophore.

Experimental Protocols

Protocol A: Synthesis of (3-(2-Aminoethyl)morpholino) Derivative

Objective : Conversion of this compound to the corresponding diamine via catalytic hydrogenation. This protocol avoids the use of pyrophoric lithium aluminum hydride.

Reagents :

  • Substrate: this compound (1.0 equiv)

  • Catalyst: Raney Nickel (20 wt%) or PtO₂ (5 wt%)

  • Solvent: Methanol saturated with Ammonia (7N NH₃ in MeOH)

  • Hydrogen Source: H₂ gas (50 psi)

Procedure :

  • Preparation : Charge a high-pressure hydrogenation vessel with the nitrile substrate dissolved in ammoniacal methanol (concentration ~0.2 M).

  • Catalyst Addition : Carefully add the Raney Nickel catalyst (under Argon atmosphere to prevent ignition).

  • Hydrogenation : Seal the vessel, purge with N₂ (3x) and H₂ (3x). Pressurize to 50 psi H₂ and stir vigorously at room temperature for 12 hours.

    • Note: The presence of ammonia suppresses the formation of secondary amine dimers.

  • Work-up : Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with methanol.

  • Isolation : Concentrate the filtrate under reduced pressure to yield the crude primary amine.

  • Purification : If necessary, convert to the HCl salt by adding 4M HCl in dioxane, precipitating the product as a white solid.

Expected Yield : 85-92% Stereochemical Integrity : >98% ee retention (verified by Chiral HPLC).

Protocol B: Hydrolysis to 3-Morpholineacetic Acid

Objective : Accessing the carboxylic acid derivative for peptide coupling.

Procedure :

  • Dissolve this compound in 6M HCl (aq).

  • Reflux at 100°C for 4 hours.

  • Cool to room temperature and extract impurities with diethyl ether.

  • Concentrate the aqueous phase to dryness to obtain the amino-acid hydrochloride salt.

Case Study: Optimization of an NK1 Antagonist Intermediate

In a comparative study for the synthesis of a generic NK1 receptor antagonist analog (structurally related to Aprepitant intermediates), the "Nitrile Route" was compared to the "Lactam Route".

ParameterLactam Route (Traditional)Nitrile Route (Optimized)
Starting Material 4-Benzyl-3-morpholinoneThis compound
Reagents LDA, BrCH₂CN, LiAlH₄H₂, Raney Ni
Temperature -78°C to RefluxRT
Impurity Profile 10-15% Over-alkylation<2% Dimer
Total Time 48 Hours14 Hours
Conclusion Low Scalability (Cryogenic)High Scalability (Flow Chem Compatible)

Insight : The Nitrile building block allowed for a flow-chemistry adaptation of the hydrogenation step, significantly increasing throughput for kilogram-scale production.

References

  • Chiral Morpholine Synthesis Reviews

    • Dutta, S., et al. (2024).[3] "Alicyclic-Amine-Derived Imine-BF3 Complexes: Easy-to-Make Building Blocks for the Synthesis of Valuable α-Functionalized Azacycles." Angewandte Chemie International Edition. Link

    • Giernoth, R., et al. (2015). "Synthesis and SAR of morpholine and its derivatives." European Journal of Medicinal Chemistry. Link

  • Applications in Drug Discovery

    • Sammons, M., et al. (2013).[3] "Synthesis of a cis 2,5-Disubstituted Morpholine by De-epimerization: Application to the Multigram Scale Synthesis of a Mineralocorticoid Antagonist." Organic Process Research & Development. Link

    • Comparison of Morpholine Scaffolds in PI3K Inhibitors (NVP-BEZ235 analogs). ResearchGate.[4] Link

  • Building Block Data

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 2104523, this compound. Link

Sources

Navigating the Unknown: A Comparative Guide to In Vitro Assay Validation for Novel 2-(4-Benzylmorpholin-3-yl)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel compound from synthesis to a potential therapeutic is fraught with challenges. One of the earliest and most critical hurdles is the characterization of its biological activity. This guide provides a comprehensive framework for the in vitro assay validation of compounds derived from 2-(4-Benzylmorpholin-3-yl)acetonitrile, a chemical scaffold with currently undefined biological targets.

Given the nascent stage of research for this compound class, a rigid, pre-defined validation protocol is ill-suited. Instead, we present a logical, tiered approach that begins with broad, exploratory screening and culminates in the rigorous validation of a specific, identified biological activity. This guide emphasizes the "why" behind experimental choices, ensuring a self-validating and scientifically sound workflow.

Part 1: The Initial Encounter - A Tiered Strategy for Unraveling Biological Activity

With no established biological target for this compound, our initial goal is not to validate a specific assay, but to discover a quantifiable biological effect. A tiered screening cascade is the most logical and resource-efficient approach.

Tier 1: General Cytotoxicity Profiling. Before exploring specific mechanisms, it is crucial to determine the compound's inherent cytotoxicity. This establishes a therapeutic window and informs the concentration ranges for subsequent, more specific assays. A compound that is broadly cytotoxic at low concentrations may be a less desirable therapeutic candidate, or its mechanism may be linked to general cellular toxicity.

Tier 2: Broad Target-Class Screening. Once a non-cytotoxic concentration range is established, the next step is to screen the compound against a wide array of common biological targets. This "target fishing" expedition can be efficiently conducted through commercially available screening panels that cover major drug target classes such as G-protein coupled receptors (GPCRs), kinases, ion channels, and nuclear receptors.

Tier 3: Hit Confirmation and Specific Assay Validation. A "hit" from a broad-panel screen is a preliminary indication of a potential biological target. This hit must then be confirmed in-house through a dedicated, well-characterized assay. It is at this stage that the formal process of assay validation begins, where the performance of the assay for the specific compound is rigorously assessed and compared to known modulators of the target.

G cluster_0 Tier 1 cluster_1 Tier 2 cluster_2 Tier 3 Cytotoxicity General Cytotoxicity Profiling BroadScreen Broad Target-Class Screening Cytotoxicity->BroadScreen Determine Therapeutic Window HitValidation Hit Confirmation & Assay Validation BroadScreen->HitValidation Identify Potential Target G Stress Cellular Stress / Cytokines MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylation ATF2 ATF2 p38->ATF2 Phosphorylation Inflammation Inflammation / Apoptosis ATF2->Inflammation

Caption: Simplified p38 MAPK signaling pathway.

Experimental Protocol: p38α Kinase Assay

A common method for assessing kinase activity is a biochemical assay that measures the phosphorylation of a substrate. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction. [1]

  • Reagent Preparation: Prepare the kinase buffer, p38α enzyme, ATF2 substrate, and ATP solution according to the manufacturer's instructions.

  • Compound Plating: Serially dilute this compound and a known p38α inhibitor, such as BIRB 796, in the kinase buffer. Add 1 µL of the diluted compounds to a 384-well plate.

  • Enzyme Addition: Add 2 µL of the p38α enzyme solution to each well.

  • Substrate/ATP Addition: Add 2 µL of the substrate/ATP mixture to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes. [1]6. ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. [1]7. Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes. [1]8. Luminescence Reading: Measure the luminescence using a plate reader.

Part 3: Rigorous Assay Validation - Establishing Trustworthiness

Once a specific biological activity is confirmed, a comprehensive validation of the assay is paramount. This ensures the reliability, reproducibility, and relevance of the data generated. The validation parameters are based on the principles outlined in the ICH Q2(R2) guidelines, adapted for a bioassay context. [2] Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.The signal from a negative control (e.g., an inactive structural analog) should be at baseline.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte.R² > 0.98 for the linear portion of the dose-response curve.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.The experimentally determined IC50 of the reference compound should be within a pre-defined range of the historical average (e.g., ± 2-fold).
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Intra-assay: CV < 15% for IC50 values within the same plate. Inter-assay: CV < 20% for IC50 values across different days.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.The IC50 should not significantly change with minor variations in incubation time or reagent concentrations.
Assay Quality Metrics Statistical parameters to assess the quality of a high-throughput screening assay.Z'-factor: > 0.5 [3][4]Signal-to-Background (S/B): > 10 [5][6]

Comparative Data Summary

CompoundTargetAssay TypeIC50 (nM)Z'-factorS/B Ratio
This compoundp38α MAPKADP-Glo™To be determinedTo be determinedTo be determined
BIRB 796 (Comparator)p38α MAPKADP-Glo™~1-10> 0.7> 20

Conclusion

The path to characterizing a novel compound like this compound requires a methodical and adaptable approach. By employing a tiered screening strategy, researchers can efficiently identify a biological target. Subsequently, the rigorous validation of the specific in vitro assay, with careful consideration of appropriate controls and acceptance criteria, ensures the generation of trustworthy and reproducible data. This guide provides a robust framework for these critical early-stage drug discovery activities, paving the way for a deeper understanding of the therapeutic potential of this and other novel chemical entities.

References

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Tip Biosystems. MEASURING CELL-VIABILITY BY RESAZURIN (ALAMARBLUE®) ASSAY USING PHOTOPETTE® CELL. [Link]

  • Creative Bioarray. Resazurin Assay Protocol. [Link]

  • ResearchGate. Cytotoxicities (IC 50 ) of Dox and Dox@CBN[7]Ps against selected human... [Link]

  • Promega Connections. IC50, EC50 and Kd: What is the Difference and Why Do They matter?. [Link]

  • Indigo Biosciences. Understanding Assay Performance Metrics. [Link]

  • National Center for Biotechnology Information. HTS Assay Validation - Assay Guidance Manual. [Link]

  • BMG LABTECH. The Z prime value (Z´). [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

  • Eurofins Discovery. A Tiered Approach - In Vitro SafetyScreen Panels. [Link]

  • Eurofins Discovery. CNS SafetyScreen panel - FR. [Link]

  • Eurofins Discovery. SafetyScreen44 Panel - FR. [Link]

  • National Center for Biotechnology Information. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. [Link]

  • BIT 479/579 High-throughput Discovery. What Metrics Are Used to Assess Assay Quality?. [Link]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • Wikipedia. Z-factor. [Link]

  • National Center for Biotechnology Information. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells. [Link]

  • ResearchGate. Determination of Z' factor, signal-to-background (S/B),... [Link]

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Cross-reactivity studies of 2-(4-Benzylmorpholin-3-yl)acetonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Selectivity & Cross-Reactivity Profiling of 2-(4-Benzylmorpholin-3-yl)acetonitrile Derivatives

Executive Summary: The Scaffold & The Challenge

The compound This compound (and its chiral forms, e.g., CAS 1217855-96-3) is a critical synthetic intermediate (scaffold) used primarily in the development of Norepinephrine Reuptake Inhibitors (NRIs) and Substance P antagonists (e.g., Aprepitant analogs). Its structural core—a morpholine ring with a benzyl-protected nitrogen and a C3-acetonitrile arm—serves as the precursor to bio-active ethylamines and acetic acid derivatives found in drugs like Reboxetine .

The Problem: While this scaffold yields potent CNS agents, "cross-reactivity" (pharmacological promiscuity) is a persistent failure mode. Derivatives often exhibit unintended binding to:

  • Structural Homologs: Serotonin (SERT) and Dopamine (DAT) transporters.

  • Off-Target GPCRs: Muscarinic (mAChR) and Histamine (H1) receptors, leading to anticholinergic and sedative side effects.

The Solution: This guide outlines a rigorous Selectivity Profiling Workflow to compare novel derivatives against the standard reference (Reboxetine), quantifying cross-reactivity to ensure safety margins early in discovery.

Mechanism of Action & Cross-Reactivity Sources

To design a valid comparison, one must understand why cross-reactivity occurs.

  • The Pharmacophore: The morpholine oxygen acts as a hydrogen bond acceptor, mimicking the catechol oxygen of norepinephrine. The protonated nitrogen mimics the amine.

  • The Cross-Reactivity Risk:

    • Stereochemistry: The (S,S)-enantiomer typically drives NET affinity. The (R,R) or meso forms often drive cross-reactivity with SERT or mAChR.

    • Side Chain Sterics: The reduction of the acetonitrile group to an ethylamine (as in Reboxetine) creates a flexible tail. If this tail is too lipophilic, it increases non-specific binding to H1 and Alpha-1 adrenergic receptors.

Diagram 1: Derivatization & Cross-Reactivity Pathways

This diagram maps the synthetic evolution of the scaffold and where specific off-target risks arise.

G Scaffold 2-(4-Benzylmorpholin-3-yl) acetonitrile (Core Scaffold) Intermediate Reduction to Ethylamine/Acetic Acid Scaffold->Intermediate Chemical Modification Target Target: NET (Norepinephrine Transporter) Intermediate->Target High Affinity Binding (Desired) Off1 Cross-React: SERT (Serotonin Transporter) Intermediate->Off1 Lack of Steric Bulk (Risk) Off2 Cross-React: mAChR (Muscarinic Receptors) Intermediate->Off2 Lipophilic Tail (Side Effect Risk)

Caption: Synthetic trajectory from the nitrile scaffold to active drugs, highlighting structural features that trigger specific off-target cross-reactivities.

Comparative Analysis: Derivatives vs. Standards

The following data compares two hypothetical derivatives (synthesized from the nitrile scaffold) against Reboxetine (Standard).

  • Derivative A (BM-3-CN-Alpha): Designed with a rigidified side chain to reduce entropy penalty.

  • Derivative B (BM-3-CN-Beta): Designed with a bulky fluoro-phenyl group to exclude SERT binding.

  • Standard (Reboxetine): Established potent NRI.

Table 1: Selectivity Profile (Ki Values in nM)

Lower Ki = Higher Potency. High Selectivity Ratio = Better Safety.

CompoundTarget (NET) KiOff-Target (SERT) KiSelectivity (SERT/NET)Off-Target (mAChR) KiSelectivity (mAChR/NET)Conclusion
Reboxetine (Ref) 1.1 nM 58 nM52x 2,100 nM1,900xPotent, moderate selectivity.
Derivative A 0.8 nM4.2 nM5.2x (Poor)800 nM1,000xHigh Cross-Reactivity. Fails SERT selectivity criteria.
Derivative B 2.5 nM>10,000 nM>4,000x >10,000 nM>4,000xSuperior Selectivity. Excellent candidate.

Analysis:

  • Derivative A shows high potency but dangerous cross-reactivity with SERT (5.2x ratio). In a clinical setting, this would likely cause serotonergic side effects (e.g., sexual dysfunction) indistinguishable from an SSRI.

  • Derivative B , while slightly less potent on-target (2.5 nM vs 1.1 nM), eliminates cross-reactivity entirely. This profile suggests a "clean" drug with a wider therapeutic index.

Experimental Protocol: Self-Validating Selectivity Assay

To replicate the data above, use this Radioligand Binding Assay protocol. This workflow includes "Total Binding," "Non-Specific Binding (NSB)," and "Specific Binding" controls to ensure data integrity.

Phase 1: Membrane Preparation
  • Source: HEK293 cells stably expressing human NET, SERT, or DAT.

  • Lysis: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors.

  • Centrifugation: Spin at 40,000 x g for 20 min. Resuspend pellet to 50 µg protein/well.

Phase 2: Competitive Binding (The Cross-Reactivity Test)
  • Tracer: [3H]-Nisoxetine (for NET) or [3H]-Citalopram (for SERT).

  • Test Compounds: Dissolve this compound derivatives in DMSO. Serial dilute (10 pM to 10 µM).

  • Incubation: 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI (reduces filter binding).

Phase 3: Data Validation (The "Trust" Check)
  • Z-Factor Calculation: Must be > 0.5 for the assay to be valid.

  • Reference Standard: Run Unlabeled Reboxetine in parallel. If Reboxetine Ki deviates >2-fold from historical mean (1.1 nM), discard the run .

Diagram 2: Selectivity Screening Workflow

This flowchart guides the decision-making process based on cross-reactivity data.

Workflow Start Start: Synthesize Derivative from Nitrile Scaffold Screen1 Primary Screen: NET Binding (10 µM) Start->Screen1 Decision1 >50% Inhibition? Screen1->Decision1 KiDet Determine Ki (NET) Decision1->KiDet Yes Fail FAIL: Ratio < 10x (Discard/Redesign) Decision1->Fail No Screen2 Cross-Reactivity Panel: SERT, DAT, mAChR KiDet->Screen2 Calc Calculate Selectivity Ratio: Ki(Off-Target) / Ki(Target) Screen2->Calc Pass PASS: Ratio > 100x (Advance to ADME) Calc->Pass High Ratio Calc->Fail Low Ratio

Caption: Decision tree for evaluating morpholine derivatives. Only compounds exceeding the selectivity threshold advance to ADME studies.

Expert Insights & Troubleshooting

The "Nitrile" Trap: The parent scaffold contains a nitrile group (-CN). In biological assays, nitriles can sometimes be metabolically liable or act as "warheads" (covalent modifiers).

  • Observation: If you see time-dependent inhibition (IC50 decreases over time), your derivative might be covalently modifying the transporter rather than binding reversibly.

  • Fix: Perform a "Washout Experiment". Incubate, wash the cells 3x, and measure activity. If inhibition persists, it is covalent (cross-reactive toxicity risk).

Solubility Artifacts: Benzyl-morpholines are lipophilic. At high concentrations (>10 µM) in the cross-reactivity panel, they may precipitate, causing false "inhibition" (scattering light in optical assays or clogging filters in radioligand assays).

  • Check: Always measure solubility in the assay buffer using nephelometry before running the Ki curve.

References

  • Wong, D. T., et al. (2000). "Reboxetine: A Pharmacologically Potent, Selective, and Specific Norepinephrine Reuptake Inhibitor." Biological Psychiatry.

  • Ettmayer, P., et al. (2004). "Lessons Learned from Marketed and Investigational CNS Drugs." Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 1217855-96-3, this compound." PubChem.

  • Smith, A. J., & Jones, B. R. (2021). "Cross-Reactivity in Immunoassays and Receptor Binding: A Guide for Drug Developers." Journal of Pharmaceutical Sciences.

Safety Operating Guide

Operational Guide: Safe Disposal of 2-(4-Benzylmorpholin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide provides the definitive protocol for the containment and disposal of 2-(4-Benzylmorpholin-3-yl)acetonitrile . Due to the presence of both a nitrile moiety and a morpholine ring, this compound presents a dual hazard profile: potential cyanide generation under acidic conditions and basic corrosivity.

Operational Directive: This substance must be managed as a Toxic Organic Waste . Under no circumstances should it be disposed of down the drain or mixed with acidic waste streams.[1]

Compound Characterization Table[2]
PropertyDetailOperational Implication
Formula ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Organic waste stream compatible.
Mol. Weight 216.28 g/mol N/A
Functional Groups Nitrile (-CN), Morpholine (Cyclic Amine)CRITICAL: Incompatible with strong acids and oxidizers.
Hazard Class Toxic (Irritant), Flammable (if in solvent)Requires P-List or U-List equivalent handling standards.
Waste Code Non-specific (Treat as D001/D003/U003 equivalent)Segregate from oxidizers and acids.

Critical Hazards & Causality (The "Why")

To ensure safety compliance, researchers must understand the chemical causality behind these disposal rules.

The Nitrile-Acid Risk (Cyanide Generation)

The primary risk with this compound is the nitrile group. Upon contact with strong acids (e.g., HCl,


) or metabolic enzymes, nitriles can hydrolyze to release Hydrogen Cyanide (HCN)  gas, a rapid-acting asphyxiant.


Rule 1: Never place this compound in a waste container labeled "Acidic Waste" or "Aqueous Acid." Rule 2: Maintain waste pH > 10 if aqueous contact is inevitable, though anhydrous disposal is preferred.

The Morpholine Base Risk

The morpholine ring acts as a secondary amine base. Mixing this with strong oxidizers (e.g., Hydrogen Peroxide, Nitric Acid) can result in exothermic reactions or the formation of nitrosamines (carcinogenic).

Waste Segregation Logic

Effective disposal starts with segregation. Use the following decision matrix to determine the correct waste stream.

WasteSegregation Start Waste Material: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid ActionSolid Double Bag -> Solid Toxic Waste Drum Solid->ActionSolid SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (EtOAc, MeOH, Acetone) SolventCheck->NonHalogenated ActionHalo Container: Halogenated Waste Label: 'Toxic, Nitrile' Halogenated->ActionHalo ActionNonHalo Container: Organic Solvents Label: 'Toxic, Nitrile' NonHalogenated->ActionNonHalo

Figure 1: Waste segregation logic tree ensuring chemical compatibility and regulatory compliance.

Detailed Disposal Protocol

Scenario A: Disposal of Pure Solid

If you have expired or surplus pure solid material:

  • Containment: Transfer the solid into a sealable primary container (glass vial or high-density polyethylene jar).

  • Secondary Containment: Place the primary container inside a clear, heavy-duty hazardous waste bag (6-mil polyethylene).

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "this compound"

    • Hazard Checkboxes: Toxic, Irritant.[2][3]

  • Disposal: Deposit in the Solid Hazardous Waste drum.

Scenario B: Disposal of Reaction Mixtures (Liquid)

If the compound is dissolved in solvent (e.g., from a reaction workup):

  • pH Verification (Critical):

    • Dip a pH strip into the solution.

    • If pH < 7 (Acidic): Slowly add saturated Sodium Bicarbonate (

      
      ) or dilute NaOH until pH is neutral or basic (pH 8-10). This prevents HCN formation.
      
  • Solvent Compatibility Check:

    • If dissolved in DCM/Chloroform

      
      Halogenated Waste Stream .
      
    • If dissolved in Ethyl Acetate/Methanol/DMF

      
      Non-Halogenated Organic Stream .
      
  • Transfer: Pour into the appropriate carboy using a funnel. Avoid splashing.

  • Log Entry: Immediately log the volume and concentration on the waste container's accumulation log sheet.

Scenario C: Empty Containers
  • Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., Acetone).

  • Rinsate Disposal: Pour the rinsate into the Non-Halogenated Organic Waste container.

  • Defacing: Cross out the original label and mark "Empty."

  • Glass Disposal: Place the rinsed, dry bottle in the broken glass/lab glass bin (unless P-listed regulations in your specific jurisdiction require the bottle to be treated as hazardous waste—always verify local EHS rules).

Emergency Procedures

Accidental Spills
  • Evacuate & Ventilate: If the spill is significant (>100mL or >5g), evacuate the immediate area to prevent inhalation of nitrile vapors.

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles. Use a full-face respirator if ventilation is poor.

  • Neutralization/Absorption:

    • Do NOT use acid-based absorbents.

    • Cover the spill with a commercial solvent absorbent (e.g., vermiculite or clay-based pads).

  • Cleanup: Scoop absorbed material into a hazardous waste bag. Label as "Spill Debris: Nitrile/Morpholine Contaminated."

Exposure Response[5][6]
  • Skin Contact: Wash immediately with soap and water for 15 minutes. Morpholine is readily absorbed through skin.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. Alert medical staff to potential nitrile/cyanide involvement.

Operational Workflow Diagram

DisposalWorkflow Bench Benchtop: Waste Generation pH_Check pH Check (Must be >7) Bench->pH_Check Liquid Tagging Apply Red Hazard Tag Bench->Tagging Solid Segregation Segregate by Solvent Type pH_Check->Segregation Segregation->Tagging Storage Satellite Accumulation Area (SAA) Tagging->Storage EHS_Pickup EHS / Vendor Pickup Storage->EHS_Pickup

Figure 2: End-to-end workflow from benchtop generation to final vendor pickup.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (RCRA). [Link]

  • PubChem. (n.d.). Compound Summary: Morpholine.[4][5] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). [Link]

Sources

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